Hydroxy-PEG1-C2-methyl ester
Descripción
Propiedades
IUPAC Name |
methyl 3-(2-hydroxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAKPCZOXXRLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579595 | |
| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93673-82-6 | |
| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxy-PEG1-C2-methyl ester: A Core Component in Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG1-C2-methyl ester, systematically named Methyl 3-(2-hydroxyethoxy)propanoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its primary application lies in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a short, hydrophilic polyethylene glycol (PEG) linker. This guide provides a comprehensive overview of its chemical properties, synthesis, and application in PROTAC technology, complete with detailed experimental protocols and characterization data.
Introduction to this compound
This compound is a hetero-bifunctional linker containing a terminal hydroxyl group and a methyl ester. The single ethylene glycol unit imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[1] The hydroxyl group serves as a versatile handle for chemical modification, allowing for its conjugation to a ligand for an E3 ubiquitin ligase or a target protein. The methyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid, providing another point of attachment or modification.[1]
Its principal role is as a component of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3] The linker's length, rigidity, and physicochemical properties are critical for the efficacy of the PROTAC.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Systematic Name | Methyl 3-(2-hydroxyethoxy)propanoate | [5] |
| Synonyms | This compound, HO-PEG1-COOMe | [5] |
| CAS Number | 93673-82-6 | [5] |
| Molecular Formula | C₆H₁₂O₄ | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | N/A |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | [6] |
| Storage | Store at -20°C for long-term stability | [6] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by a Fischer esterification. Alternatively, a Mitsunobu reaction can be employed.
Experimental Protocol: Synthesis via Williamson Ether Synthesis and Fischer Esterification
This protocol outlines a representative synthesis of this compound.
Step 1: Synthesis of 3-(2-hydroxyethoxy)propanoic acid
-
Materials: 3-Bromopropionic acid, ethylene glycol, sodium hydroxide, water, diethyl ether, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in an excess of ethylene glycol with stirring.
-
Slowly add 3-bromopropionic acid to the solution.
-
Heat the reaction mixture at 80-100°C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Wash the aqueous solution with diethyl ether to remove unreacted ethylene glycol.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product, 3-(2-hydroxyethoxy)propanoic acid, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 2: Esterification to Methyl 3-(2-hydroxyethoxy)propanoate
-
Materials: 3-(2-hydroxyethoxy)propanoic acid, methanol, sulfuric acid (catalytic amount), sodium bicarbonate solution, brine.
-
Procedure:
-
Dissolve the crude 3-(2-hydroxyethoxy)propanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 3-(2-hydroxyethoxy)propanoate.
-
Characterization Data
The following table summarizes the expected NMR spectroscopic data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.70 | s | -OCH₃ |
| 3.75 | t | -OCH₂CH₂OH | |
| 3.65 | t | -OCH₂CH₂OH | |
| 3.80 | t | -CH₂COOCH₃ | |
| 2.65 | t | -CH₂COOCH₃ | |
| ~2.5 (broad s) | br s | -OH | |
| ¹³C NMR | 172.5 | C=O | -COOCH₃ |
| 72.0 | CH₂ | -OCH₂CH₂OH | |
| 67.0 | CH₂ | -OCH₂CH₂OH | |
| 61.0 | CH₂ | -CH₂COOCH₃ | |
| 51.5 | CH₃ | -OCH₃ | |
| 35.0 | CH₂ | -CH₂COOCH₃ |
Note: Predicted chemical shifts based on standard values and similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Application in PROTAC Synthesis
This compound is a valuable building block for the synthesis of PROTACs. The hydroxyl group can be activated for coupling with a suitable functional group on either the E3 ligase ligand or the target protein ligand.
Experimental Protocol: Activation and Conjugation
This protocol describes a general method for activating the hydroxyl group and conjugating it to an amine-containing molecule, a common scenario in PROTAC synthesis.[7]
Step 1: Activation of the Hydroxyl Group with Mesyl Chloride
-
Materials: this compound, triethylamine, mesyl chloride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine.
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of mesyl chloride.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.
-
Step 2: Conjugation to an Amine-Containing Ligand
-
Materials: Mesylated intermediate, amine-containing ligand (for E3 ligase or target protein), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), dimethylformamide (DMF).
-
Procedure:
-
Dissolve the amine-containing ligand and the mesylated intermediate in anhydrous DMF.
-
Add DIPEA to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting conjugate by flash chromatography or preparative HPLC.
-
Role in PROTAC-Mediated Protein Degradation
Once incorporated into a PROTAC, the this compound linker plays a crucial role in facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Conclusion
This compound is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis, versatile functional groups, and hydrophilic nature make it an attractive choice for the construction of effective PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this linker in their endeavors to create novel therapeutics. As the design of PROTACs becomes more sophisticated, the strategic use of well-defined linkers like this compound will continue to be of paramount importance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-(2-hydroxyethoxy)propanoate | C6H12O4 | CID 15919658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of Hydroxy-PEG1-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG1-C2-methyl ester, systematically named methyl 3-(2-hydroxyethoxy)propanoate, is a heterobifunctional chemical entity featuring a hydroxyl group and a methyl ester separated by a short polyethylene glycol (PEG) spacer.[1][2] This molecule is of significant interest in the field of drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3][4] The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase ligand, and its physicochemical properties, such as length, solubility, and flexibility, can significantly impact the efficacy of the final PROTAC molecule.[3][4][5] This guide provides a comprehensive overview of the known chemical properties, experimental protocols, and applications of this compound.
Chemical and Physical Properties
This compound is a small, hydrophilic molecule. The presence of the PEG unit enhances its solubility in aqueous media, a desirable characteristic for biological applications.[1][6] The terminal hydroxyl and methyl ester groups provide orthogonal handles for chemical modification, allowing for sequential conjugation to other molecules.
General Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-(2-hydroxyethoxy)propanoate | [2] |
| Synonyms | Hydroxy-PEG1-methyl ester, HO-PEG1-CH2CH2COOMe | [2] |
| CAS Number | 93673-82-6 | [1][2][7] |
| Molecular Formula | C6H12O4 | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [8] |
| XLogP3 | -0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 6 | [9] |
Solubility
Stability
The stability of this compound is influenced by pH. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, though the rate is significantly faster under basic conditions.[11] It is generally stable at neutral pH. For long-term storage, it is recommended to keep the compound at -20°C.[8]
Experimental Protocols
The bifunctional nature of this compound allows for a variety of chemical transformations. The hydroxyl group can be derivatized, for example, through a Mitsunobu reaction, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Ester Hydrolysis with Lithium Hydroxide
This protocol describes the conversion of the methyl ester to a carboxylic acid, which can then be used for subsequent amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add 1.5 to 2.5 equivalents of LiOH·H₂O to the solution.
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Derivatization of the Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of other functional groups, such as an ester or an azide, with inversion of configuration (though not relevant for this achiral molecule).[12]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
A suitable nucleophile (e.g., a carboxylic acid for esterification, or hydrazoic acid for azidation)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound, the nucleophile (1.1-1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 to 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired derivatized product.
Purification and Characterization
Purification of this compound and its derivatives is typically achieved by column chromatography on silica gel.[10] For more polar compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[13][14][15]
Characterization is commonly performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, and triplets and multiplets for the ethylene glycol and propanoate backbone protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the methyl carbon of the ester, and the methylene carbons of the PEG and propanoate units are expected.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts.
Role in PROTAC Synthesis and Mechanism of Action
This compound serves as a foundational building block for constructing the linker of a PROTAC. The linker's role is not merely to connect the two active ligands but also to orient them in a manner that facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a sequential coupling strategy.
References
- 1. This compound | 93673-82-6 | Benchchem [benchchem.com]
- 2. Methyl 3-(2-hydroxyethoxy)propanoate | C6H12O4 | CID 15919658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 3-(2-hydroxyethoxy)propanoate - CAS:93673-82-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. Mitsunobu and related reactions: advances and applications. | Semantic Scholar [semanticscholar.org]
- 9. tert-Butyl 3-(2-hydroxyethoxy)propanoate | 671802-00-9 [chemicalbook.com]
- 10. tert-Butyl 3-(2-hydroxyethoxy)propanoate CAS#: 671802-00-9 [m.chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 15. chromatographyonline.com [chromatographyonline.com]
In-Depth Technical Guide: Hydroxy-PEG1-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
Hydroxy-PEG1-C2-methyl ester is a heterobifunctional chemical compound commonly utilized as a linker in the development of therapeutic agents, particularly in the field of targeted protein degradation. Its structure features a hydroxyl group for further functionalization, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a methyl ester group.
Chemical Identity:
| Identifier | Value |
| Systematic Name | methyl 3-(2-hydroxyethoxy)propanoate |
| Common Synonyms | Hydroxy-PEG1-methyl ester, HO-PEG1-COOMe |
| CAS Number | 93673-82-6 |
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₆H₁₂O₄ |
| Molecular Weight | 148.16 g/mol |
| Exact Mass | 148.0736 u |
| Elemental Analysis | C: 48.64%, H: 8.16%, O: 43.19% |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and illustrative method is based on the principles of the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. An analogous, well-documented procedure for a similar compound, tert-butyl 3-(2-hydroxyethoxy)propanoate, provides a strong basis for the synthesis of the methyl ester variant[1].
Inferred Synthesis of methyl 3-(2-hydroxyethoxy)propanoate:
This protocol is inferred from the synthesis of the tert-butyl ester analogue and adapted for the methyl ester target molecule.
Reaction Scheme:
Materials:
-
Ethylene glycol (anhydrous)
-
Sodium hydride (NaH)
-
Methyl acrylate
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of anhydrous ethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the sodium alkoxide.
-
Add methyl acrylate to the reaction mixture and stir overnight at room temperature.
-
Quench the reaction carefully with water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent.
-
Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the final product, methyl 3-(2-hydroxyethoxy)propanoate.
Application in PROTAC Technology
This compound is primarily employed as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficacy of the resulting ternary complex.
The hydrophilic nature of the PEG unit in this compound can improve the solubility and pharmacokinetic properties of the PROTAC molecule. The terminal hydroxyl and methyl ester groups provide versatile handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively.
Experimental Workflow for PROTAC Synthesis using this compound:
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
While specific signaling pathways targeted by PROTACs utilizing this compound are dependent on the specific target protein ligand incorporated, the general mechanism of action follows the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge to induce the proximity of the target protein and an E3 ubiquitin ligase, hijacking the cell's natural protein degradation machinery.
The following diagram illustrates the general signaling pathway for PROTAC-mediated protein degradation.
References
An In-Depth Technical Guide on the Core Mechanism of Action of Hydroxy-PEG1-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs incorporating the Hydroxy-PEG1-C2-methyl ester linker. While specific quantitative data for PROTACs utilizing this exact linker is not extensively available in peer-reviewed literature, this guide will use a representative PROTAC with a similar short-chain PEG linker to illustrate the core principles and experimental methodologies. This document details the fundamental mechanism of PROTAC action, presents illustrative quantitative data in structured tables, provides detailed protocols for key validation assays, and includes visualizations of pertinent signaling pathways and experimental workflows.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules that function by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1] Unlike traditional small molecule inhibitors that require high occupancy of a target's active site to exert a biological effect, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single PROTAC molecule.
The linker element of a PROTAC, such as this compound, is a critical determinant of its pharmacological properties. The linker's length, composition, and attachment points influence:
-
Ternary Complex Formation: The ability of the PROTAC to effectively bridge the POI and the E3 ubiquitin ligase to form a stable and productive ternary complex.
-
Solubility and Cell Permeability: The physicochemical properties of the linker impact the overall solubility and ability of the PROTAC to cross the cell membrane.
-
Pharmacokinetics: The linker can affect the metabolic stability and in vivo disposition of the PROTAC.
This compound is a short-chain polyethylene glycol (PEG)-based linker. PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be advantageous for optimizing the geometry of the ternary complex.[2]
The Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC can be delineated into a catalytic cycle involving several key steps:
-
Binary Complex Formation: The PROTAC enters the cell and its respective ligands bind to the target Protein of Interest (POI) and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming binary complexes.
-
Ternary Complex Formation: The PROTAC facilitates the proximity of the POI and the E3 ligase, leading to the formation of a key ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides.
-
Recycling of the PROTAC: Following the degradation of the POI, the PROTAC and the E3 ligase are released and can participate in further cycles of target protein degradation.
Signaling Pathway of PROTAC-Mediated Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data for a Representative PROTAC
The following data is for a representative Bromodomain and Extra-Terminal (BET) protein degrader, MZ1, which utilizes a short PEG-based linker and recruits the VHL E3 ligase. This data illustrates the typical parameters measured to characterize a PROTAC.
Table 1: In Vitro Degradation Efficacy
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |
| HCT116 | HDAC1 | 910 | >50 | 24 |
| HCT116 | HDAC3 | 640 | >50 | 24 |
Data is illustrative and based on representative PROTACs targeting HDACs.[3]
Table 2: Binding Affinities and Ternary Complex Formation
| Binding Interaction | Assay | Kᴅ (nM) | Cooperativity (α) |
| PROTAC to Target (Binary) | ITC | 4 | N/A |
| PROTAC to E3 Ligase (Binary) | ITC | 66 | N/A |
| Ternary Complex (PROTAC-mediated) | ITC | N/A | 15 |
Data is for the representative PROTAC MZ1.[4]
Detailed Experimental Protocols
Western Blot for Quantification of Protein Degradation
This protocol is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[1][5]
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC compound dissolved in DMSO.
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Experimental Workflow: Western Blot Analysis
Caption: A typical workflow for Western Blot analysis of PROTAC-mediated degradation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Ternary Complex Cooperativity
ITC is a powerful technique to measure the thermodynamic parameters of binding events, including binary and ternary complex formation.[6][7]
Materials:
-
Purified recombinant target protein and E3 ligase complex.
-
PROTAC compound.
-
Dialysis buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Dialyze the purified proteins and the PROTAC against the same buffer to minimize heats of dilution. Determine the accurate concentrations of all components.
-
Binary Binding Titrations:
-
To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC solution into the protein solution in the ITC cell.
-
Similarly, titrate the PROTAC into the E3 ligase solution to determine their binding affinity.
-
-
Ternary Complex Titration: To assess ternary complex formation and cooperativity, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.
-
Data Analysis: Integrate the heat changes for each injection and plot them against the molar ratio of the titrant to the sample. Fit the data to an appropriate binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) for each interaction. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.
Logical Relationship: ITC Experiment Design
Caption: Logical flow of ITC experiments to determine binding affinities and cooperativity.
Conclusion
The this compound linker represents a valuable building block in the construction of PROTACs, offering a short, hydrophilic spacer to facilitate the formation of a productive ternary complex. The fundamental mechanism of action for PROTACs incorporating this linker is the induced degradation of the target protein via the ubiquitin-proteasome system. A thorough characterization of such PROTACs requires a suite of biophysical and cell-based assays to quantify their degradation efficacy, binding affinities, and ternary complex dynamics. The protocols and illustrative data presented in this guide provide a robust framework for the preclinical evaluation and optimization of novel PROTAC therapeutics. Further research focusing on the systematic evaluation of short-chain PEG linkers will continue to refine our understanding of their structure-activity relationships and guide the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of PEG Linkers in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex.[3][4] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[5][]
This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC development, providing a comprehensive overview of their impact on key pharmacological parameters. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[4] This characteristic is particularly beneficial in addressing a common challenge in PROTAC development: the tendency for these large molecules to exhibit poor solubility and limited cell permeability due to their high molecular weight and lipophilicity.[7]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to improve the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments.[5] This improved solubility is crucial for both in vitro assays and in vivo applications, preventing aggregation and improving bioavailability.[]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can potentially reduce passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can counteract this effect.[7] PEG linkers can adopt a folded conformation, which may shield the polar surface area of the PROTAC, presenting a more compact and less polar structure to the cell membrane, thereby facilitating cell entry. However, excessive PEGylation can lead to a decrease in permeability, highlighting the need for careful optimization of the linker length for each specific PROTAC system.[8]
Optimizing Ternary Complex Formation and Degradation Efficacy
The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[8] The length and flexibility of the PEG linker are critical in achieving the optimal orientation and proximity of the two proteins for efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in an unproductive complex where the ubiquitination sites on the POI are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[9] Therefore, the optimal PEG linker length must be determined empirically for each POI-E3 ligase pair.[8]
Quantitative Analysis of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition/Length (atoms) | DC50 | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| ERα | VHL | 9 atoms | >10 µM | ~50 | Not Reported | [10] |
| ERα | VHL | 12 atoms | ~5 µM | ~75 | Not Reported | [10] |
| ERα | VHL | 16 atoms | ~1 µM | ~95 | Not Reported | [10] |
| ERα | VHL | 19 atoms | ~5 µM | ~70 | Not Reported | [10] |
| ERα | VHL | 21 atoms | >10 µM | ~60 | Not Reported | [10] |
| TBK1 | VHL | < 12 atoms | No degradation | - | Not Reported | [10] |
| TBK1 | VHL | 21 atoms | 3 nM | 96 | Not Reported | [10] |
| TBK1 | VHL | 29 atoms | 292 nM | 76 | Not Reported | [10] |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Not Reported | Not Reported | [7] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Not Reported | Not Reported | [7] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Not Reported | Not Reported | [7] |
| SMARCA2 | VHL | PEG linker | 300 nM | 65 | 0.011 | [7] |
| SOS1 | VHL | 4 methylene units | Less Potent | Not Reported | Not Reported | [3] |
| SOS1 | VHL | 5 methylene units | 15.7 µM | 100 | Not Reported | [3] |
| SOS1 | VHL | 6 methylene units | Less Potent | Not Reported | Not Reported | [3] |
Note: The data presented is a compilation from multiple sources and serves to illustrate the general trends observed with varying linker lengths. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PROTACs with PEG linkers.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, often employing click chemistry.[1]
Materials:
-
POI ligand with a reactive handle (e.g., an alkyne)
-
E3 ligase ligand with a reactive handle (e.g., an amine)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate)
-
Solvents (e.g., DMF, t-BuOH/H2O)
-
Analytical and preparative HPLC
-
LC-MS
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent such as DMF.
-
Add coupling reagents like HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion using LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add the click chemistry reagents, such as copper(II) sulfate and sodium ascorbate, to catalyze the cycloaddition reaction.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[][12]
Materials:
-
SPR instrument and sensor chips (e.g., SA chip for biotinylated protein capture)
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified POI
-
PROTAC compound
-
SPR running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)[13]
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the SA sensor chip according to the manufacturer's protocol.
-
Immobilize the biotinylated E3 ligase onto the sensor chip surface to a desired response unit (RU) level (e.g., ~100 RU).[13]
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
The binding response will represent the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.
-
Cooperativity (α) can be calculated by comparing the affinity of the POI to the PROTAC-E3 ligase complex with its binary affinity for the PROTAC alone.[12]
-
Protein Degradation Assay using Western Blot
Western blotting is a standard method to quantify the reduction in POI levels following PROTAC treatment.[14][15]
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[16]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again before applying the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
Cell Permeability Assessment using Caco-2 Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[18][19]
Materials:
-
Caco-2 cells
-
Transwell inserts and plates
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution with glucose)
-
PROTAC compound
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the PROTAC compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the PROTAC compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.
-
Visualizing Key Processes in PROTAC Development
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows involved in PROTAC research.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 18. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. enamine.net [enamine.net]
The Role of Hydroxy-PEG1-C2-methyl ester in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel therapeutic strategy that aims to remove pathogenic proteins from the cellular environment, rather than simply inhibiting their function. PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable protein knockdown.
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The choice of linker can significantly impact the potency (DC50) and efficacy (Dmax) of a PROTAC.
Hydroxy-PEG1-C2-methyl ester: A Short-Chain PEG Linker
This compound, also known as methyl 3-(2-hydroxyethoxy)propanoate, is a short, hydrophilic linker used in the synthesis of PROTACs. Its structure consists of a single ethylene glycol unit flanked by a hydroxyl group and a propanoate methyl ester.
Physicochemical Properties:
| Property | Value |
| Synonyms | HO-PEG1-COOMe, Methyl 3-(2-hydroxyethoxy)propanoate |
| CAS Number | 93673-82-6 |
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Key Features | Hydrophilic, flexible, contains a hydroxyl group for further functionalization and a methyl ester for conjugation. |
The hydrophilic nature of the PEG unit can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large "beyond Rule of 5" compounds. The flexibility of the short PEG chain allows for conformational adjustments that can be crucial for the formation of a stable and productive ternary complex. The terminal hydroxyl and methyl ester groups provide versatile handles for chemical conjugation to the target and E3 ligase ligands.
Role of the Linker in PROTAC Efficacy: Representative Data
While specific data for PROTACs using the this compound linker is not publicly available, extensive research has been conducted on the impact of short-chain PEG linkers on PROTAC performance. The following tables present representative data from PROTACs utilizing PEG2, PEG3, and PEG4 linkers to illustrate the expected trends in degradation efficiency and cellular activity.
Table 1: Representative Degradation Efficiency (DC50 and Dmax) of PROTACs with Short PEG Linkers
| PROTAC Example | Target Protein | E3 Ligase | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| BETd-24-6 | BRD4 | VHL | PEG2 | Jurkat | ~30 | >90 |
| PROTAC 3 | BRD4 | CRBN | PEG3 | RS4;11 | 1.8 | >95 |
| PROTAC 4 | BRD4 | CRBN | PEG4 | RS4;11 | 0.8 | >95 |
Note: The data presented in this table is compiled from various sources for illustrative purposes and direct comparison between different studies should be made with caution.
Table 2: Representative Ternary Complex Formation and Binding Affinity Data
| PROTAC Example | Target Protein | E3 Ligase | Linker | Ternary Complex K_d (nM) | Binary Binding (Target, K_d, nM) | Binary Binding (E3 Ligase, K_d, nM) |
| MZ1 | BRD4(BD2) | VHL | PEG3 | 9.5 | 18 | 25 |
| AT1 | BRD4(BD2) | VHL | PEG4 | 4.4 | 18 | 25 |
Note: This data illustrates the impact of linker length on the stability of the ternary complex. K_d values can vary depending on the biophysical assay used.
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The experimental evaluation of a PROTAC typically follows a well-defined workflow to assess its biological activity.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PROTACs.
General Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis for incorporating the this compound linker.
Materials:
-
Target protein ligand with a suitable functional group (e.g., a free amine).
-
E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid).
-
This compound.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIPEA, triethylamine).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Reagents for ester hydrolysis (e.g., LiOH).
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system).
Procedure:
Step 1: Coupling of the E3 Ligase Ligand to the Linker
-
Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add coupling reagents (e.g., HATU (1.1 eq), HOBt (1.1 eq)) and a base (e.g., DIPEA (2 eq)).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker conjugate by flash column chromatography.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolve the purified E3 ligase-linker conjugate in a mixture of THF and water.
-
Add LiOH (2-3 eq) and stir at room temperature for 1-4 hours, monitoring by LC-MS.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the E3 ligase-linker with a terminal carboxylic acid.
Step 3: Coupling of the Target Protein Ligand
-
Dissolve the product from Step 2 (1 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.
-
Add coupling reagents and a base as in Step 1.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.
Western Blotting for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (TR-FRET)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the formation of the ternary complex.
Materials:
-
Purified recombinant target protein (e.g., His-tagged).
-
Purified recombinant E3 ligase complex (e.g., GST-tagged).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His, Donor).
-
Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST, Acceptor).
-
PROTAC compound.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
Measure the TR-FRET signal at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, indicative of ternary complex formation and the "hook effect".
Conclusion
This compound is a valuable building block in the synthesis of PROTACs. Its short, flexible, and hydrophilic nature can contribute favorably to the physicochemical properties of the resulting PROTAC, potentially enhancing solubility and facilitating the formation of a productive ternary complex. While specific data for PROTACs incorporating this linker are not yet widely published, the principles of PROTAC design and the extensive research on related short-chain PEG linkers provide a strong foundation for its application. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous evaluation of novel PROTAC molecules, empowering researchers to advance the field of targeted protein degradation.
Hydroxy-PEG1-C2-methyl ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Hydroxy-PEG1-C2-methyl ester, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the aqueous solubility of molecules it is incorporated into, a critical attribute for many pharmaceutical applications. This document outlines the available data, provides detailed experimental protocols for in-house characterization, and presents visual workflows to guide laboratory investigation.
Data Presentation
Quantitative solubility and stability data for this compound is not extensively available in the public domain. The following tables present representative data based on a closely related compound, Hydroxy-PEG2-C2-methyl ester, and general knowledge of short-chain PEGylated molecules and methyl esters. It is strongly recommended to determine the specific solubility and stability parameters for this compound experimentally for any new application.
Table 1: Representative Solubility Data
| Solvent | Concentration | Method | Temperature (°C) | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Visual Inspection | Room Temperature | Clear solution |
| Water | Expected to be high | General Property | Room Temperature | The PEG moiety confers hydrophilicity |
| Ethanol | Expected to be soluble | General Property | Room Temperature | Miscible |
| Phosphate-Buffered Saline (PBS, pH 7.4) | To be determined | Shake-Flask | 25 | Critical for biological applications |
Table 2: Representative Stability Profile
| Condition | Parameter | Observation |
| pH | ||
| Acidic (e.g., pH 1-3) | Hydrolysis | Generally slow for methyl esters |
| Neutral (e.g., pH 6-8) | Hydrolysis | Very slow, generally considered stable for short-term experiments |
| Basic (e.g., pH > 8) | Hydrolysis | Rate of hydrolysis increases significantly with pH |
| Temperature | ||
| -20°C (in solution) | Long-term storage | Recommended for stock solutions to minimize degradation |
| 4°C (in solution) | Short-term storage | Suitable for a few days to weeks |
| Room Temperature (in solution) | Degradation | Potential for hydrolysis, especially in aqueous buffers |
| Enzymatic | ||
| Esterases | Hydrolysis | Susceptible to enzymatic cleavage, which can be a factor in biological systems |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in an aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm, low protein binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with the assay buffer (PBS) to concentrations ranging from the expected lower limit of quantification to a concentration above the expected solubility.
-
Sample Preparation: Add an excess amount of this compound to a known volume of PBS in a series of vials. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the filtered supernatant by HPLC. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standards.
-
Data Reporting: The determined concentration represents the equilibrium solubility of the compound in the specified buffer at the tested temperature.
Protocol 2: Assessment of pH-Dependent Stability (Hydrolysis Study)
This protocol describes a method to evaluate the stability of this compound at different pH values over time.
Materials:
-
This compound
-
Buffer solutions of different pH values (e.g., pH 3, 5, 7.4, and 9)
-
Thermostatically controlled incubator
-
HPLC system
-
Autosampler vials
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound in each of the selected pH buffers at a known initial concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the test solutions into separate vials for each time point and pH. Incubate the vials at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove one vial for each pH condition.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a neutralizing agent or by freezing the sample immediately.
-
HPLC Analysis: Analyze the samples from each time point by HPLC. The method should be able to separate the parent compound from its potential degradation products (e.g., the corresponding carboxylic acid resulting from ester hydrolysis).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time for each pH. This data can be used to determine the rate of degradation and the half-life of the compound under each condition.
Mandatory Visualization
Caption: Chemical structure of this compound and its hydrolysis products.
Caption: Workflow for determining the aqueous solubility of a compound.
Caption: Workflow for assessing the pH-dependent stability of a compound.
The Blueprint for Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Design with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Therapeutics
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs), offering a powerful strategy to address previously "undruggable" targets.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker, far from being a passive spacer, plays a pivotal role in the efficacy and drug-like properties of a PROTAC.[2][3] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous physicochemical properties.[3][4]
This in-depth technical guide delineates the basic principles of PROTAC design with a focus on the strategic implementation of PEG linkers. It provides a comprehensive overview of their impact on PROTAC performance, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and workflows to empower researchers in the rational design of next-generation protein degraders.
The Core Principles of PROTAC Action and the Pivotal Role of the Linker
The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[5] The linker is a critical determinant of the stability and productivity of this ternary complex.[3] Its length, flexibility, and chemical composition directly influence the degradation efficiency of the PROTAC, which is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum level of protein degradation).[3]
Why PEG Linkers?
PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that make them highly attractive for PROTAC design:
-
Enhanced Solubility and Hydrophilicity: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the aqueous solubility of the often large and lipophilic PROTAC molecules.[2][6] This is crucial for both in vitro handling and in vivo bioavailability.
-
Tunable Length and Flexibility: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the POI and the E3 ligase to achieve a productive ternary complex geometry.[4] Their inherent flexibility can also be advantageous in accommodating the conformational requirements for ternary complex formation.[3]
-
Improved Cell Permeability (with a Caveat): The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, thereby facilitating cell entry.[6] However, excessive PEGylation can have the opposite effect.[6]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it a suitable component for therapeutic agents.[7]
Quantitative Impact of PEG Linkers on PROTAC Performance
The optimization of the PEG linker is a critical step in PROTAC development. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs. It is important to note that the optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled and adapted for illustrative purposes from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[6]
Table 2: Illustrative Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | PEG2 | 50 | >90 | 5.2 |
| PROTAC B | PEG3 | 25 | >95 | 3.8 |
| PROTAC C | PEG4 | 10 | >95 | 2.1 |
| PROTAC D | PEG6 | 75 | 85 | 1.5 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[6]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Cellular Degradation Assay via Western Blot
Western blotting is a fundamental technique to quantify the degradation of a target protein in cells treated with a PROTAC.[5]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[5]
-
Add an appropriate volume of ice-cold lysis buffer to each well.[5]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[5]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[5]
-
Run the gel to separate the proteins by molecular weight.[8]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[5]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
The intensity of the bands on the Western blot is quantified using densitometry software.[5]
-
The level of the target protein is normalized to the corresponding loading control.[5]
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.[5]
-
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[5]
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the POI in a reconstituted cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
PROTAC compound and DMSO
-
SDS-PAGE and Western blotting reagents (as above)
-
Anti-ubiquitin antibody and anti-POI antibody
Step-by-Step Methodology:
-
Reaction Setup:
-
Thaw all components on ice.
-
Prepare a master mix containing all common reagents (buffer, ATP, E1, E2, Ubiquitin, POI).
-
For a typical 25 µL reaction, combine the following on ice:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (10 mM stock for 0.5 mM final)
-
1.25 µL E1 Enzyme (1 µM stock for 50 nM final)
-
1.25 µL E2 Enzyme (5 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)
-
1.25 µL POI (5 µM stock for 250 nM final)
-
1.0 µL E3 Ligase Complex (2.5 µM stock for 100 nM final)
-
-
-
Initiate the Reaction:
-
Add 1.25 µL of the PROTAC (at various concentrations) or DMSO (vehicle control) to the reaction mix.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
-
Stop the Reaction and Analyze:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot.
-
Probe the membrane with an anti-POI antibody to detect the unmodified POI and higher molecular weight ubiquitinated species, which will appear as a smear or ladder of bands.
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins in the reaction.
-
-
Controls:
-
No E1/E3: Omit the E1 or E3 enzyme to confirm the dependence of the reaction on these components.
-
No PROTAC: A DMSO control is essential to demonstrate that ubiquitination is PROTAC-dependent.
-
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.[9][10]
Principle:
The POI is fused to NanoLuc® luciferase (the energy donor), and the E3 ligase (e.g., VHL or CRBN) is fused to HaloTag® (the energy acceptor). In the presence of a PROTAC that bridges the two proteins, the donor and acceptor are brought into close proximity, resulting in BRET. The BRET signal is proportional to the amount of ternary complex formed.[11]
Step-by-Step Methodology:
-
Cell Seeding and Transfection:
-
Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.[9]
-
(Optional) To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[9]
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).[11]
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[9]
-
Add the detection reagent to each well.[9]
-
-
Signal Measurement and Data Analysis:
-
Incubate the plate at room temperature for 10-15 minutes.[9]
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with the appropriate filters.[9]
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[9]
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 and Bmax values.[9]
-
Conclusion: The Path Forward in Rational PROTAC Design
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[6] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[6] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical methodologies to aid researchers in navigating the complexities of PROTAC design and contributing to the advancement of this transformative therapeutic modality.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Bifunctional Molecules for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional occupancy-driven inhibitors that block the function of a target protein, TPD utilizes event-driven, catalytic bifunctional molecules to hijack the cell's own protein disposal machinery, leading to the selective elimination of disease-causing proteins.[1][2] This approach offers several key advantages, including the ability to target proteins previously considered "undruggable," overcome resistance mechanisms associated with traditional inhibitors, and achieve prolonged pharmacological effects at sub-stoichiometric concentrations.[3][4]
This technical guide provides a comprehensive overview of the core principles, mechanisms, and experimental methodologies associated with the leading classes of bifunctional degraders: Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). It is designed to serve as a practical resource for researchers and drug development professionals engaged in this exciting and rapidly evolving field.
Mechanisms of Action: Hijacking Cellular Degradation Pathways
Bifunctional molecules are chimeric compounds consisting of two distinct ligands connected by a chemical linker. One ligand binds to a Protein of Interest (POI), while the other recruits a component of a cellular degradation pathway, bringing the POI into close proximity for its destruction.[5][6]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are the most extensively studied class of bifunctional degraders. They operate by co-opting the Ubiquitin-Proteasome System (UPS), which is responsible for the degradation of over 80% of intracellular proteins.[7]
Mechanism: A PROTAC molecule simultaneously binds to the target POI and an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[8] Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.[1][7] The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[3][4]
Lysosome-Targeting Chimeras (LYTACs)
LYTACs were developed to overcome a key limitation of PROTACs: the targeting of extracellular and membrane-bound proteins, which are inaccessible to the cytosolic UPS. LYTACs instead leverage the endosomal-lysosomal pathway.[9][10]
Mechanism: A LYTAC consists of a target-binding moiety (often an antibody or small molecule) linked to a ligand that binds a cell-surface lysosome-targeting receptor (LTR), such as the cation-independent mannose-6-phosphate receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR).[11][12] The LYTAC simultaneously binds the extracellular domain of the POI and the LTR, forming a ternary complex on the cell surface. This complex is then internalized via endocytosis.[13] The vesicle traffics to the lysosome, a cellular organelle containing hydrolytic enzymes. Inside the acidic environment of the lysosome, the POI is degraded.[9] The LTR is typically recycled back to the cell surface.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ternary Complex Formation [promega.kr]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 11. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Hydroxy-PEG1-C2-methyl ester for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG1-C2-methyl ester as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It details the underlying principles of PROTAC-mediated protein degradation, the role of polyethylene glycol (PEG) linkers, and provides standardized protocols for the evaluation of novel PROTACs.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the physical removal of the target protein.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The Role of this compound as a PROTAC Linker
This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs.[1] PEG linkers are commonly incorporated into PROTAC design due to their ability to increase the water solubility and improve the pharmacokinetic properties of the resulting molecule.[] The linker is a critical component of a PROTAC, as its length and composition can significantly impact the efficacy and selectivity of the degrader.
Chemical Structure:
-
Name: this compound
-
Synonyms: Methyl 3-(2-hydroxyethoxy)propanoate
-
Structure: A short polyethylene glycol chain with a terminal hydroxyl group and a methyl ester. This structure provides a hydrophilic spacer and reactive handles for conjugation to the POI and E3 ligase ligands.
The hydroxyl group can be functionalized for attachment to one of the ligands, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling to the other ligand. The short and defined length of the PEG chain allows for precise control over the distance between the two ends of the PROTAC, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Mechanism of Action: PROTAC-Induced Ubiquitination
The mechanism of action of a PROTAC involves several key steps, ultimately leading to the degradation of the target protein.
References
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG1-C2-methyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the resulting molecule.[3] The length and composition of the PEG linker are crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[2]
This document provides a detailed protocol for the synthesis of Hydroxy-PEG1-C2-methyl ester (also known as Methyl 3-(2-hydroxyethoxy)propanoate), a short, hydrophilic linker, and its application in the synthesis of PROTACs.
Synthesis of this compound
The synthesis of this compound can be achieved via a base-catalyzed Michael addition of ethylene glycol to methyl acrylate. This method offers a straightforward and efficient route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylene glycol
-
Methyl acrylate
-
Sodium metal (or other suitable base, e.g., sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous ethylene glycol (10 equivalents) in anhydrous THF. To this solution, add sodium metal (0.05 equivalents) in small portions at room temperature. Stir the mixture for 1-2 hours, or until all the sodium has reacted and a clear solution of the sodium salt of ethylene glycol is formed.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add methyl acrylate (1 equivalent) dropwise at room temperature. Stir the reaction mixture overnight.
-
Work-up: Quench the reaction by the slow addition of deionized water. Remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound as a colorless oil.
Characterization Data (Hypothetical):
| Parameter | Value |
| Yield | 50-60% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃) | δ 4.15 (t, 2H), 3.75 (s, 3H), 3.68 (t, 2H), 3.55 (t, 2H), 2.65 (t, 2H), 2.10 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ 172.5, 72.0, 67.5, 61.0, 51.5, 35.0 |
| Mass Spec (ESI+) | m/z 149.07 [M+H]⁺, 171.05 [M+Na]⁺ |
| Purity (HPLC) | >95% |
Synthesis Workflow Diagram:
Application in PROTAC Synthesis
This compound serves as a versatile building block for the construction of PROTACs. The terminal hydroxyl group can be functionalized for conjugation to a warhead (POI binder), while the methyl ester can be hydrolyzed to a carboxylic acid for coupling with an E3 ligase ligand. Alternatively, the hydroxyl group can be activated for direct coupling.
Representative Example: Synthesis of a FAK-targeting PROTAC
While specific PROTACs utilizing the this compound linker are not extensively documented in publicly available literature, we present a representative protocol for the synthesis of a Focal Adhesion Kinase (FAK) targeting PROTAC using a short PEG linker. This example illustrates the general principles of conjugating the linker to the warhead and the E3 ligase ligand. In this hypothetical example, we will use a derivative of the FAK inhibitor PF-562271 and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.
Experimental Protocol: PROTAC Synthesis
Step 1: Functionalization of the Linker (if necessary)
The hydroxyl group of this compound can be converted to a more reactive group, such as a mesylate or tosylate, for subsequent nucleophilic substitution by an amine on the warhead. Alternatively, it can be converted to an azide for click chemistry applications.
Step 2: Conjugation to the Warhead
-
Amide Bond Formation (after ester hydrolysis):
-
Hydrolyze the methyl ester of the linker using standard conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid.
-
Couple the resulting carboxylic acid to an amine-functionalized warhead (e.g., a derivative of PF-562271) using a peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF).
-
-
Nucleophilic Substitution:
-
React the mesylated or tosylated linker with an amine-functionalized warhead in the presence of a base (e.g., K₂CO₃ or DIPEA) in a solvent like acetonitrile or DMF.
-
Step 3: Conjugation to the E3 Ligase Ligand
-
Amide Bond Formation:
-
Couple the free hydroxyl group of the linker-warhead conjugate to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using a coupling reagent like HATU or HBTU with a base such as DIPEA in DMF.
-
Step 4: Final Deprotection (if necessary)
If any protecting groups were used on the warhead or E3 ligase ligand, they are removed in the final step using appropriate deprotection conditions.
Purification: The final PROTAC is purified by preparative HPLC to achieve high purity.
PROTAC Synthesis Workflow:
Biological Evaluation of PROTACs
The efficacy of a synthesized PROTAC is evaluated through a series of in vitro assays.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., A549 lung cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the target protein (e.g., FAK) and a loading control (e.g., GAPDH). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. The DC₅₀ value (the concentration at which 50% of the target protein is degraded) can be determined by plotting the degradation percentage against the PROTAC concentration.
Hypothetical Biological Data for a FAK-targeting PROTAC with a Short PEG Linker:
| PROTAC ID | Linker | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| FAK-PROTAC-1 | Hydroxy-PEG1-C2-ester derived | FAK | A549 | 15 | >90 |
| FAK-PROTAC-2 | Hydroxy-PEG2-C2-ester derived | FAK | A549 | 8 | >95 |
| FAK-PROTAC-3 | Hydroxy-PEG3-C2-ester derived | FAK | A549 | 25 | >90 |
Note: This data is hypothetical and serves as an example of how the biological activity of PROTACs with varying short PEG linkers might be presented.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs with short, hydrophilic linkers. The synthesis protocol provided herein offers a reliable method for its preparation. The strategic use of such linkers allows for the fine-tuning of PROTAC properties to achieve potent and selective degradation of target proteins. The representative protocols for PROTAC synthesis and biological evaluation provide a framework for researchers to develop novel protein degraders for various therapeutic applications.
References
Application Notes and Protocols for Hydroxy-PEG1-C2-methyl ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG1-C2-methyl ester is a heterobifunctional crosslinker containing a hydroxyl group and a methyl ester separated by a short polyethylene glycol (PEG) spacer. This linker is particularly valuable in bioconjugation and is frequently utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[3]
The two functional groups, the primary hydroxyl and the methyl ester, offer orthogonal reactivity, allowing for a stepwise and controlled approach to conjugation. The hydroxyl group, being relatively unreactive, requires activation for efficient coupling to biomolecules.[4] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with primary amines on a target biomolecule.
These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including the activation of the hydroxyl group, modification of the methyl ester, and subsequent conjugation to proteins.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Weight | 148.16 g/mol | [1] |
| Synonyms | Methyl 3-(2-hydroxyethoxy)propanoate | [1] |
| Storage | Store at -20°C for long-term stability. | MedChemExpress |
| Solubility | Soluble in a variety of organic solvents such as DMSO and DMF. | AxisPharm |
Note: It is recommended to handle the reagent in a dry environment and to warm the vial to room temperature before opening to prevent moisture condensation, which can affect the reactivity of the functional groups.
Bioconjugation Strategies
This compound offers two primary strategies for bioconjugation, depending on which functional group is utilized first.
Strategy 1: Activation of the Hydroxyl Group
The hydroxyl group can be activated to react with nucleophiles on a biomolecule, such as primary amines. A common method for activation is the conversion to a p-nitrophenyl (PNP) carbonate.[4][5]
Strategy 2: Hydrolysis and Activation of the Methyl Ester
The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated using carbodiimide chemistry (e.g., EDC and NHS) to react with primary amines on a protein.
The choice of strategy will depend on the overall synthetic plan, particularly in multi-step processes like PROTAC synthesis.
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Group via p-Nitrophenyl Chloroformate
This protocol describes the activation of the hydroxyl group of this compound to form a reactive p-nitrophenyl (PNP) carbonate, which can then react with primary amines on a biomolecule.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or Pyridine
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or pyridine to the solution (typically 1.1 to 1.5 equivalents).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 to 1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the activated PNP-carbonate-PEG1-C2-methyl ester.
Quantitative Data (Expected):
| Parameter | Expected Value | Reference |
| Yield of Activated PEG | 60-90% | [4] |
Note: The yield can be influenced by the purity of reagents, reaction conditions, and purification efficiency. Optimization may be required.
Protocol 2: Conjugation of PNP-Activated Linker to a Protein
This protocol details the conjugation of the activated PNP-carbonate-PEG1-C2-methyl ester to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
PNP-carbonate-PEG1-C2-methyl ester (from Protocol 1)
-
Target protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare a stock solution of the PNP-activated linker in anhydrous DMSO or DMF.
-
Adjust the concentration of the target protein in the reaction buffer. The buffer should not contain primary amines (e.g., Tris).
-
Add the desired molar excess of the activated linker solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the protein conjugate by passing it through a desalting column or by dialysis to remove excess linker and by-products.
Protocol 3: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester group of this compound to a carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol or a mixture of THF/water
-
Dilute Hydrochloric Acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Dissolve this compound in methanol or a THF/water mixture.
-
Add an aqueous solution of NaOH or LiOH (typically 1.1 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture to pH ~7 with dilute HCl.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid derivative.
Quantitative Data (Expected):
Ester hydrolysis under basic conditions is generally a high-yielding reaction.
| Parameter | Expected Value | Reference |
| Yield of Hydrolysis | >90% | General Organic Chemistry Principles |
Protocol 4: EDC/NHS Coupling of the Carboxylic Acid to a Protein
This protocol details the conjugation of the hydrolyzed linker (now a carboxylic acid) to primary amines on a protein using EDC and NHS chemistry.
Materials:
-
Hydroxy-PEG1-C2-carboxylic acid (from Protocol 3)
-
Target protein in a suitable buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Dissolve the carboxylic acid linker in an appropriate buffer (e.g., MES buffer).
-
Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Add the activated linker solution to the protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching solution.
-
Purify the protein conjugate using a desalting column or dialysis.
Quantitative Data (Expected):
The efficiency of EDC/NHS coupling can vary depending on the protein and reaction conditions.
| Parameter | Expected Value | Reference |
| Conjugation Efficiency | 20-70% | General Bioconjugation Literature |
Characterization of the Bioconjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm that the biological activity of the protein is retained.
Methods for Characterization:
-
UV-Vis Spectroscopy: Can be used to determine the DOL if the linker or the molecule attached to it has a distinct chromophore.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the conjugate, from which the number of attached linkers can be determined.
-
SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation.
-
HPLC (Size-Exclusion or Reverse-Phase): Can be used to separate the conjugate from the unreacted protein and to assess the purity of the conjugate.
-
Functional Assays: To confirm that the biological activity of the protein is maintained after conjugation.
Visualizations
Signaling Pathway (PROTAC Mechanism)
While this compound is a component, the broader context of its application is often in PROTACs, which induce protein degradation through the ubiquitin-proteasome pathway.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow: Hydroxyl Group Activation and Conjugation
Caption: Workflow for bioconjugation via hydroxyl group activation.
Experimental Workflow: Methyl Ester Hydrolysis and Conjugation
Caption: Workflow for bioconjugation via methyl ester modification.
Conclusion
This compound is a versatile bifunctional linker that enables the controlled conjugation of molecules to proteins and other biomolecules. By following the detailed protocols for the activation of its hydroxyl group or the modification of its methyl ester, researchers can successfully synthesize well-defined bioconjugates. The provided workflows and characterization methods will aid in the successful implementation of this reagent in various research and drug development applications, particularly in the construction of PROTACs and other targeted therapeutics. As with any bioconjugation reaction, optimization of reaction conditions for each specific protein and linker is crucial to achieve the desired degree of labeling while preserving the protein's function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]
- 4. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 5. old.afu.edu.np [old.afu.edu.np]
Application Notes and Protocols for the Derivatization of Hydroxy-PEG1-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG1-C2-methyl ester is a short-chain, heterobifunctional polyethylene glycol (PEG) linker. Its structure, featuring a terminal hydroxyl group and a methyl ester, makes it a versatile building block in bioconjugation and drug development. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a critical property for many biological applications.[1][2][3] The terminal hydroxyl group serves as a reactive handle for a variety of chemical modifications, allowing for its conjugation to biomolecules, surfaces, or small molecule drugs.[4] This document provides detailed application notes and protocols for the common derivatization reactions of the hydroxyl group of this compound.
One of the key applications of functionalized short-chain PEG linkers like this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The length and chemical nature of the linker connecting the target-binding and E3 ligase-binding moieties are critical for the efficacy of the PROTAC.[7]
Derivatization Strategies for the Hydroxyl Group
The terminal hydroxyl group of this compound can be converted into a variety of functional groups to facilitate subsequent conjugation reactions. The most common strategies involve:
-
Activation to a Good Leaving Group: Conversion of the hydroxyl group to a tosylate or mesylate. This transforms the hydroxyl into an excellent leaving group, susceptible to nucleophilic substitution by amines, thiols, or other nucleophiles.
-
Oxidation and Activation to a Reactive Ester: Oxidation of the hydroxyl group to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds.
These derivatization pathways open up a wide range of possibilities for conjugating the PEG linker to various molecules of interest, including proteins, peptides, antibodies, and small molecule drugs.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of hydroxyl-terminated PEGs. While the data presented here is primarily based on longer-chain PEGs due to the availability of literature data, the principles are directly applicable to this compound. Reaction times and yields may vary for this shorter linker and should be optimized empirically.
Table 1: Tosylation of Hydroxyl-Terminated PEG
| Parameter | Value/Range | Reference |
| Reagents | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) or Pyridine | [8] |
| Solvent | Dichloromethane (DCM), Chloroform | [8] |
| Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 12 - 24 hours | [8] |
| Typical Yield | > 90% | [8] |
| Purification | Liquid-liquid extraction, Silica gel chromatography | [8] |
Table 2: Mesylation of Hydroxyl-Terminated PEG
| Parameter | Value/Range | Reference |
| Reagents | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | [9][10] |
| Solvent | Dichloromethane (DCM) | [9][10] |
| Temperature | 0 °C to Room Temperature | [9][10] |
| Reaction Time | 12 hours | [9][10] |
| Typical Yield | 96 - 99% | [9] |
| Purification | Aqueous workup, Solvent extraction | [9] |
Table 3: Oxidation of Hydroxyl-Terminated PEG to Carboxylic Acid
| Parameter | Value/Range | Reference |
| Reagents | Jones Reagent (CrO₃/H₂SO₄), TEMPO/NaOCl | General Chemistry |
| Solvent | Acetone (for Jones), DCM (for TEMPO) | General Chemistry |
| Temperature | 0 °C to Room Temperature | General Chemistry |
| Reaction Time | 1 - 4 hours | General Chemistry |
| Typical Yield | 70 - 90% | General Chemistry |
| Purification | Extraction, Chromatography | General Chemistry |
Table 4: NHS Ester Activation of Carboxy-Terminated PEG
| Parameter | Value/Range | Reference |
| Reagents | N-Hydroxysuccinimide (NHS), EDC or DCC | [11][12][13] |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | [11][12][13] |
| Temperature | Room Temperature | [11][12][13] |
| Reaction Time | 3 - 24 hours | [11][13] |
| Typical Yield | > 80% | [11] |
| Purification | Precipitation, Chromatography | [13] |
Experimental Protocols
The following are detailed protocols for the derivatization of the hydroxyl group of this compound. Note: These are general protocols and may require optimization for specific applications. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tosylated product.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
Protocol 2: Mesylation of this compound
This protocol details the conversion of the terminal hydroxyl group to a mesylate, another excellent leaving group.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.[10]
-
Add triethylamine (1.3 equivalents) to the solution.[10]
-
Cool the mixture in an ice-salt bath to -10 °C.[10]
-
Slowly add methanesulfonyl chloride (2.1 equivalents) to the reaction mixture.[10]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[10]
-
Dilute the reaction mixture with water and extract with DCM (3 times).[10]
-
Wash the combined organic phases with brine.[10]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
The resulting mesylated product is often of high purity after aqueous workup, but can be further purified by column chromatography if necessary.[9]
-
Characterize the product by ¹H NMR and Mass Spectrometry.
Protocol 3: Two-Step Conversion to an NHS Ester via Oxidation
This protocol involves the oxidation of the hydroxyl group to a carboxylic acid, followed by activation to an amine-reactive NHS ester.
Part A: Oxidation to Carboxylic Acid
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid) - Caution: Highly corrosive and carcinogenic.
-
Acetone
-
Isopropanol (for quenching)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will be observed.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in water and extract the carboxylic acid product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid derivative.
-
The crude product can be purified by silica gel chromatography.
Part B: NHS Ester Activation
Materials:
-
Carboxy-PEG1-C2-methyl ester (from Part A)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Carboxy-PEG1-C2-methyl ester (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at room temperature for 3-24 hours under an inert atmosphere.[13]
-
Monitor the reaction by TLC.
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate.
-
If EDC was used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The NHS-activated product can be purified by precipitation in cold diethyl ether or by column chromatography.[13]
-
Characterize the final product by ¹H NMR and Mass Spectrometry. The NHS ester is moisture-sensitive and should be used immediately or stored under anhydrous conditions.[11]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and mechanisms relevant to the application of derivatized this compound.
Caption: Derivatization workflow for this compound.
Caption: Mechanism of action of a PROTAC.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. researchgate.net [researchgate.net]
- 7. graphviz dot file example · GitHub [gist.github.com]
- 8. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. confluore.com [confluore.com]
Application Notes and Protocols for PROTAC Synthesis Utilizing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4][5][] The linker component is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][7] PEG linkers are frequently employed due to their ability to enhance solubility, provide flexibility, and allow for tunable lengths.[3][8][9][10][]
Key Principles of PROTAC Action
PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[12] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[3][4][13][14] The formation of a stable ternary complex is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[4][5]
Experimental Protocols
The synthesis of a PROTAC with a PEG linker is a multi-step process that typically involves the sequential coupling of the E3 ligase ligand, the PEG linker, and the POI ligand. The following protocols outline two common synthetic strategies: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a general method for coupling an E3 ligase ligand and a POI ligand using a bifunctional PEG linker with amine and carboxylic acid functionalities.
Materials:
-
POI Ligand: With a suitable functional group (e.g., carboxylic acid).
-
E3 Ligase Ligand: (e.g., Pomalidomide-amine) with a suitable functional group.
-
Bifunctional PEG Linker: (e.g., NH2-PEGn-COOH).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide).
-
Purification System: Preparative HPLC (High-Performance Liquid Chromatography).
Procedure:
-
First Coupling Reaction (E3 Ligase Ligand and PEG Linker):
-
Dissolve the E3 ligase ligand (e.g., Pomalidomide-amine, 1.0 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-NH2, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (E3 Ligase-Linker Intermediate and POI Ligand):
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand with a carboxylic acid group (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using LC-MS and NMR (Nuclear Magnetic Resonance) spectroscopy.
-
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol utilizes a copper-catalyzed azide-alkyne cycloaddition reaction, which is known for its high efficiency and specificity.[][14]
Materials:
-
POI Ligand: Functionalized with an alkyne group.
-
E3 Ligase Ligand: Functionalized with an azide group.
-
Bifunctional PEG Linker: (e.g., Azide-PEGn-COOH or Alkyne-PEGn-COOH).
-
Copper(I) Catalyst: Copper(II) sulfate (CuSO4) and Sodium Ascorbate.
-
Solvents: t-BuOH/H2O mixture, DMF.
-
Purification System: Preparative HPLC.
Procedure:
-
Preparation of Ligand-Linker Intermediates:
-
Synthesize the E3 ligase ligand-PEG-azide and POI ligand-alkyne intermediates separately using standard coupling chemistries (e.g., amide bond formation as described in Protocol 1).
-
Purify each intermediate by preparative HPLC.
-
-
Click Chemistry Reaction:
-
Dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the POI ligand-alkyne (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).[1]
-
Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture to generate the Cu(I) catalyst in situ.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.[1]
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.
-
Data Presentation
The choice of linker length and composition significantly impacts the physicochemical properties and biological activity of a PROTAC. The following tables summarize quantitative data from literature sources, illustrating these effects.
Table 1: Influence of PEG Linker Length on Physicochemical Properties.
| Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | Molecular Weight ( g/mol ) |
| Alkyl | 3.5 | 175.0 | 3 | 12 | 850.0 |
| PEG2 | 3.1 | 184.0 | 3 | 13 | 895.0 |
| PEG4 | 2.8 | 193.0 | 4 | 14 | 919.0 |
Data compiled from publicly available research.[1] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]
Visualizations
The following diagrams illustrate the key concepts and workflows associated with PROTAC synthesis and function.
Caption: General workflow for PROTAC synthesis using a PEG linker.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for the evaluation of synthesized PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. biopharma.co.uk [biopharma.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Hydroxy-PEG1-C2-methyl ester into a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of Hydroxy-PEG1-C2-methyl ester, a short-chain polyethylene glycol (PEG) derivative, into Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] The linker connecting the POI ligand and the E3 ligase ligand is a critical component influencing the efficacy and physicochemical properties of the PROTAC.[2][3] this compound offers a hydrophilic and flexible linker element that can be strategically integrated into PROTAC design.
Introduction to this compound in PROTAC Linkers
This compound is a bifunctional molecule featuring a terminal hydroxyl group and a methyl ester. This structure allows for versatile conjugation strategies. The hydroxyl group can be activated for nucleophilic substitution or used in reactions like the Mitsunobu reaction.[4][5] The methyl ester can be hydrolyzed to a carboxylic acid, which is then amenable to standard amide coupling reactions.[6] The short PEG chain enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[7]
Data Presentation
The length of the linker is a crucial parameter in PROTAC design, significantly impacting the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][8] A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of the Estrogen Receptor α (ERα).[3][8][9] While this study utilized alkyl linkers, the data provides a valuable reference for the importance of optimizing linker length.
| PROTAC (Linker Atom Length) | ERα Degradation (% of Vehicle Control at 10µM) | IC50 (µM) in MCF7 cells |
| 11 (9 atoms) | ~40% | > 100 |
| 12 (12 atoms) | ~60% | ~80 |
| 13 (16 atoms) | ~85% | ~20 |
| 14 (19 atoms) | ~30% | > 100 |
| 15 (21 atoms) | ~20% | > 100 |
| Data adapted from Cyrus et al., Mol. BioSyst., 2011, 7, 359-364.[3][8][9] |
Experimental Protocols
Herein, we provide two distinct protocols for incorporating this compound into a PROTAC linker. The choice of protocol will depend on the functional groups available on the E3 ligase ligand and the target protein ligand.
Protocol 1: Activation of the Hydroxyl Group for Amine Conjugation
This protocol is suitable when one of the ligands (either the E3 ligase ligand or the POI ligand) possesses a primary or secondary amine that can act as a nucleophile. The hydroxyl group of the linker is first activated, for example, by tosylation, to create a good leaving group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Amine-containing ligand (E3 ligase or POI ligand)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Tosylation of this compound:
-
Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution.[10]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[10]
-
Stir the reaction at 0 °C for 4 hours or at room temperature for 2 hours if the reaction is sluggish.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylated linker by silica gel column chromatography.
-
-
Conjugation to the Amine-containing Ligand:
-
Dissolve the tosylated linker (1 eq.) and the amine-containing ligand (1.1 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq.).
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative HPLC.
-
-
Hydrolysis of the Methyl Ester:
-
Dissolve the purified conjugate in a mixture of THF and water (e.g., 2:1).
-
Add lithium hydroxide (LiOH) monohydrate (2-4 eq.).[6]
-
Stir the reaction at room temperature and monitor by LC-MS until the ester hydrolysis is complete.
-
Acidify the reaction mixture with 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield the carboxylic acid intermediate.
-
-
Amide Coupling to the Second Ligand:
-
Follow a standard amide coupling protocol (e.g., using HATU, HOBt/EDC) to conjugate the carboxylic acid intermediate with the second ligand (containing an amine).
-
Protocol 2: Hydrolysis of the Methyl Ester and Subsequent Amide Coupling
This protocol is applicable when one of the ligands has a hydroxyl or amine group that can be coupled to a carboxylic acid. The methyl ester of the linker is first hydrolyzed to a carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) monohydrate
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Amine or Hydroxyl-containing ligand (E3 ligase or POI ligand)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC) or reagents for Mitsunobu reaction (Triphenylphosphine, DIAD/DEAD)
-
Anhydrous solvents (DMF, DCM, THF)
Procedure:
-
Hydrolysis of this compound:
-
Dissolve this compound (1 eq.) in a mixture of THF and water (2:1).
-
Add LiOH monohydrate (2-4 eq.).[6]
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, acidify with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain Hydroxy-PEG1-C2-carboxylic acid.
-
-
Conjugation to the First Ligand:
-
For an amine-containing ligand: Use a standard amide coupling protocol. Dissolve the Hydroxy-PEG1-C2-carboxylic acid (1 eq.), the amine-containing ligand (1.1 eq.), HATU (1.2 eq.), and DIPEA (2-3 eq.) in anhydrous DMF. Stir at room temperature and monitor by LC-MS.
-
For a hydroxyl-containing ligand: Use the Mitsunobu reaction. Dissolve the Hydroxy-PEG1-C2-carboxylic acid (1.2 eq.), the hydroxyl-containing ligand (1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF. Cool to 0 °C and add DIAD or DEAD (1.5 eq.) dropwise.[4][5] Allow the reaction to warm to room temperature and stir overnight. Monitor by LC-MS.
-
-
Purification of the Intermediate:
-
After the reaction is complete, perform an appropriate work-up and purify the intermediate conjugate by flash chromatography or preparative HPLC.
-
-
Conjugation to the Second Ligand:
-
The resulting intermediate will have a free hydroxyl group from the original linker. Activate this hydroxyl group (e.g., by tosylation as in Protocol 1, Step 1) and react it with the second ligand (containing an amine). Alternatively, if the second ligand has a carboxylic acid, a Mitsunobu reaction can be performed.
-
Characterization of the Final PROTAC:
-
Confirm the structure of the final PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity of the final compound using analytical HPLC.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis (Protocol 1)
Caption: Workflow for PROTAC synthesis via hydroxyl activation.
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor signaling and PROTAC intervention.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: A Step-by-Step Guide to Hydroxy-PEG1-C2-methyl ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs. By covalently attaching PEG chains, it is possible to increase solubility, extend circulating half-life, and reduce immunogenicity. This document provides a detailed guide for the conjugation of a bifunctional linker, Hydroxy-PEG1-C2-methyl ester, to amine-containing molecules. This linker is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
The conjugation strategy for this compound involves a two-stage process. First, the methyl ester is hydrolyzed to a carboxylic acid. Second, this carboxylic acid is activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule to form a stable amide bond. The terminal hydroxyl group remains available for subsequent conjugation steps.
Materials and Methods
Materials
-
This compound
-
Target molecule with primary amine(s) (e.g., protein, peptide)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dialysis tubing or centrifugal ultrafiltration units
-
Chromatography columns (Size Exclusion, Ion Exchange)
-
Mass Spectrometer (e.g., LC-MS)
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to a carboxylic acid.
-
Dissolution: Dissolve this compound in a mixture of water and a co-solvent like methanol or THF.
-
Hydrolysis: Add 1.1 equivalents of LiOH or NaOH solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Neutralization: Carefully acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the carboxylic acid derivative (Hydroxy-PEG1-C2-acid).
Protocol 2: Amine Conjugation via EDC/NHS Chemistry
This protocol details the conjugation of the resulting Hydroxy-PEG1-C2-acid to a primary amine-containing molecule.
-
Activation of Carboxylic Acid:
-
Dissolve the dried Hydroxy-PEG1-C2-acid in an appropriate anhydrous organic solvent such as DMF or DMSO.
-
Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.
-
Let the reaction proceed at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by LC-MS.
-
-
Conjugation to Target Molecule (e.g., a Protein):
-
Prepare the target protein in an amine-free buffer, such as PBS (pH 7.4). Ensure the protein concentration is suitable for the reaction scale.
-
Add the activated Hydroxy-PEG1-C2-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG linker over the protein is a common starting point.[1] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
The reaction pH should be maintained between 7 and 9 for efficient coupling to primary amines.[2][3]
-
-
Quenching the Reaction:
-
Add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Conjugate
Purification is crucial to remove unreacted PEG linker, protein, and reaction byproducts. The choice of method depends on the properties of the conjugate.
-
Dialysis/Ultrafiltration: To remove excess, unreacted PEG linker and other small molecules, dialyze the reaction mixture against a suitable buffer (e.g., PBS) or use centrifugal ultrafiltration units with an appropriate molecular weight cutoff (MWCO).[4]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] This method is effective for separating the higher molecular weight PEGylated conjugate from the unreacted protein and smaller molecules.[4]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein.[] IEX separates molecules based on charge and can be used to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][6][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be employed as a polishing step to separate different PEGylated forms.[][6][7]
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the identity and determine the molecular weight of the PEGylated conjugate.[8][9][10] This analysis can also provide information on the degree of PEGylation (the number of PEG chains attached to the protein).[10]
Data Presentation
The following tables provide examples of expected quantitative data from a typical conjugation experiment.
Table 1: Reaction Parameters and Efficiency
| Parameter | Value |
| Molar Ratio (Linker:Protein) | 20:1 |
| Reaction Time (hours) | 2 |
| Temperature (°C) | 25 |
| pH | 7.4 |
| Conjugation Efficiency (%) | 65% |
Table 2: Purification Summary
| Purification Step | Method | Purity of Conjugate (%) | Yield (%) |
| Initial Reaction Mixture | - | 65 | 100 |
| After Dialysis | Dialysis | 70 | 95 |
| Final Product | SEC | >95 | 80 |
Table 3: Mass Spectrometry Analysis
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified Protein | 50,000 | 50,002 |
| Mono-PEGylated Protein | 50,132 | 50,134 |
Note: The mass of the Hydroxy-PEG1-C2- linker is 132.16 Da after conjugation.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway for forming an amide bond with the linker.
References
- 1. broadpharm.com [broadpharm.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
The Pivotal Role of Short PEG Linkers in PROTAC Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Significance of Linker Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5]
The linker is far from a passive spacer; it plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4] The length, composition, flexibility, and attachment points of the linker all significantly influence the stability of the ternary complex and, ultimately, the degradation efficiency of the PROTAC.[4] Among the various linker types, short polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties.
Short PEG linkers, typically containing 2 to 6 ethylene glycol units, offer a unique combination of hydrophilicity and flexibility.[3][] Their hydrophilic nature can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, potentially enhancing cell permeability and overall pharmacokinetic profiles.[5][][7] The inherent flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a productive ternary complex.[8] However, the length of the short PEG linker must be carefully optimized for each specific POI and E3 ligase pair, as a linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive ternary complex.[9][10]
This document provides detailed application notes on the use of short PEG linkers in PROTAC design, summarizes quantitative data on their impact on degradation efficiency, and offers comprehensive protocols for the synthesis and evaluation of these powerful molecules.
Data Presentation: Impact of Short PEG Linker Length on PROTAC Efficacy
The optimal length of a short PEG linker is highly dependent on the specific target protein and E3 ligase combination. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax (%) | Reference(s) |
| BRD4 | CRBN | 0 PEG units (alkyl) | < 0.5 µM | Not Specified | [11] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Not Specified | [11] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Not Specified | [11] |
| TBK1 | VHL | 12-atom (alkyl/ether) | Submicromolar | Not Specified | [11] |
| TBK1 | VHL | 21-atom (alkyl/ether) | 3 nM | 96% | [11][12] |
| TBK1 | VHL | 29-atom (alkyl/ether) | 292 nM | 76% | [11] |
| BTK | CRBN | < 4 PEG units | Impaired Binding | Not Specified | [13] |
| BTK | CRBN | ≥ 4 PEG units | 1-40 nM | ~90% | [8][11] |
| ERα | VHL | 16-atom chain | Potent Degradation | Not Specified | [] |
Note: The specific DC50 and Dmax values can vary significantly depending on the cell line, treatment time, and experimental conditions.
Mandatory Visualizations
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a Short PEG Linker
This protocol describes a general two-step synthesis for coupling a POI ligand and an E3 ligase ligand using a commercially available bifunctional short PEG linker (e.g., NH2-PEGn-COOH, where n = 2, 3, or 4).[7]
Materials:
-
POI ligand with a suitable functional group (e.g., a carboxylic acid or amine)
-
E3 ligase ligand with a suitable functional group (e.g., an amine or carboxylic acid)
-
Bifunctional short PEG linker (e.g., NH2-PEGn-COOH)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Tertiary amine base (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Coupling of the first ligand to the PEG linker
-
Dissolve the ligand (e.g., POI ligand with a carboxylic acid, 1.0 eq) and the bifunctional PEG linker (e.g., NH2-PEGn-COOH, 1.1 eq) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ligand-linker intermediate by flash chromatography or preparative HPLC.
Step 2: Coupling of the second ligand to the ligand-linker intermediate
-
Dissolve the purified ligand-linker intermediate (1.0 eq) and the second ligand (e.g., E3 ligase ligand with an amine, 1.1 eq) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for Determination of DC50 and Dmax
This protocol details the steps to quantify PROTAC-mediated protein degradation in cultured cells.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Data Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the logarithm of the PROTAC concentration to generate a dose-response curve.
-
Determine the DC50 and Dmax values from the dose-response curve.[9]
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol provides a method to directly assess the ability of a PROTAC to induce ubiquitination of the POI in a cell-free system.[15]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (specific to the E3 ligase)
-
Recombinant E3 ubiquitin ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (typically contains Tris-HCl, MgCl2, DTT)
-
PROTAC of interest
-
SDS-PAGE and Western blotting reagents (as described in Protocol 2)
-
Primary antibody against the POI or ubiquitin
Procedure:
-
Reaction Setup:
-
Assemble the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction volume is 25-50 µL.
-
Prepare a master mix containing ubiquitination buffer, ATP, DTT, E1 enzyme, E2 enzyme, and ubiquitin.
-
Aliquot the master mix into individual reaction tubes.
-
Add the recombinant E3 ligase complex and the recombinant POI to each tube.
-
Add the PROTAC at the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO).
-
Set up control reactions, such as reactions lacking E1, E2, E3, ATP, or the PROTAC, to ensure the observed ubiquitination is specific.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reactions by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the Western blot with a primary antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
-
Alternatively, probe with an anti-ubiquitin antibody to detect all ubiquitinated species.
-
Conclusion
Short PEG linkers are a valuable tool in the design of effective PROTACs. Their ability to enhance solubility and provide optimal flexibility for ternary complex formation makes them a popular choice in the field of targeted protein degradation. However, the length of the PEG linker is a critical parameter that must be empirically optimized for each new PROTAC system. The protocols provided herein offer a roadmap for the synthesis and evaluation of PROTACs with short PEG linkers, enabling researchers to systematically investigate the structure-activity relationships and develop potent and selective protein degraders. By carefully considering linker design and employing robust analytical methods, the full therapeutic potential of PROTAC technology can be realized.
References
- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Hydroxy-PEG1-C2-methyl ester in Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[3][4] Hydroxy-PEG1-C2-methyl ester is a short, flexible PEG-based linker that can be incorporated into PROTAC synthesis. Its terminal hydroxyl and methyl ester groups provide versatile handles for conjugation to POI ligands and E3 ligase recruiters.
Application of this compound in the Development of a Hypothetical PROTAC (PROTAC-X)
To illustrate the application of this compound, we will consider the development of a hypothetical PROTAC, designated PROTAC-X , designed to target a kinase of interest (Kinase-X) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Design and Synthesis of PROTAC-X
The synthesis of PROTAC-X involves a modular approach. A known inhibitor of Kinase-X featuring a suitable attachment point (e.g., a primary or secondary amine) and a VHL ligand (e.g., a derivative of VH032) with a reactive functional group are required. The this compound linker is then used to connect these two ligands.
A potential synthetic route could involve the initial reaction of the Kinase-X inhibitor with the hydroxyl group of the linker, followed by hydrolysis of the methyl ester to a carboxylic acid. This acid can then be activated and coupled with the amine-functionalized VHL ligand to form the final PROTAC-X.
Illustrative Data for PROTAC-X
The following table summarizes hypothetical, yet realistic, quantitative data for the biological evaluation of PROTAC-X. This data is for illustrative purposes to demonstrate how results would be presented.
| Parameter | PROTAC-X | Negative Control (Inactive Epimer) |
| Binding Affinity (Kd, nM) | ||
| Kinase-X | 50 | >10,000 |
| VHL | 250 | 245 |
| In Vitro Degradation | ||
| DC50 (nM) in Cancer Cell Line A | 25 | >10,000 |
| Dmax (%) in Cancer Cell Line A | 95 | <10 |
| Cellular Viability | ||
| IC50 (nM) in Cancer Cell Line A | 30 | >10,000 |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
-
IC50: Concentration of PROTAC required to inhibit 50% of cell growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of PROTAC-X and the general workflow for its evaluation.
Caption: Mechanism of PROTAC-X mediated degradation of Kinase-X.
Caption: General experimental workflow for PROTAC-X evaluation.
Detailed Experimental Protocols
Protocol 1: Synthesis of PROTAC-X (Illustrative)
This protocol describes a general two-step synthesis for conjugating a Kinase-X inhibitor (containing a primary amine) and a VHL ligand (containing a carboxylic acid) using this compound.
Materials:
-
Kinase-X inhibitor with a primary amine
-
This compound
-
VHL ligand with a carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Lithium hydroxide (LiOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Step 1: Coupling of Kinase-X Inhibitor to the Linker
-
Dissolve the Kinase-X inhibitor (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Add DCC (1.5 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the inhibitor-linker conjugate.
Step 2: Saponification of the Methyl Ester
-
Dissolve the inhibitor-linker conjugate (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the carboxylic acid intermediate.
Step 3: Coupling of the Intermediate to the VHL Ligand
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the VHL ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify the final PROTAC-X by preparative HPLC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Kinase-X Degradation
This protocol outlines the procedure to assess the ability of PROTAC-X to induce the degradation of Kinase-X in a cancer cell line.
Materials:
-
Cancer Cell Line A (expressing Kinase-X)
-
Complete cell culture medium
-
PROTAC-X stock solution (in DMSO)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Kinase-X
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed Cancer Cell Line A in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of PROTAC-X (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 18 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Kinase-X overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the Kinase-X band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 3: Cell Viability Assay
This protocol describes how to measure the effect of PROTAC-X on the viability of a cancer cell line.
Materials:
-
Cancer Cell Line A
-
Complete cell culture medium
-
PROTAC-X stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed Cancer Cell Line A in opaque-walled 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC-X (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the PROTAC-X concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
This compound serves as a valuable building block in the construction of novel PROTACs. Its short, hydrophilic nature can contribute to favorable physicochemical properties of the final molecule. The protocols and illustrative data provided herein offer a comprehensive guide for researchers embarking on the design and evaluation of new PROTACs utilizing this linker. Systematic evaluation of linker length and composition is crucial for optimizing PROTAC efficacy.
References
Application Notes and Protocols for PROTAC Assembly with Pre-conjugated Hydroxy-PEG1-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and pharmacokinetic properties.[4][5]
This document provides detailed application notes and protocols for the assembly of PROTACs utilizing the pre-conjugated Hydroxy-PEG1-C2-methyl ester linker. This versatile linker features a hydroxyl group for initial conjugation and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent ligation, allowing for a sequential and controlled PROTAC synthesis.
Mechanism of Action
The fundamental principle of PROTAC action is to bring a target protein and an E3 ubiquitin ligase into close proximity to facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data
The following table summarizes representative quantitative data for a PROTAC assembled using a PEG1 linker, demonstrating its efficacy in mediating target protein degradation. The data is based on the Arg-PEG1-Dasa PROTAC which targets the BCR-ABL fusion protein, an oncogenic kinase in chronic myeloid leukemia.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | ~98.8 | [6] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis strategy for assembling a PROTAC. The first step involves the conjugation of the first ligand (either the POI binder or the E3 ligase ligand) to the hydroxyl group of the linker. The second step involves the hydrolysis of the methyl ester to a carboxylic acid, followed by an amide coupling reaction with the second ligand.
Materials:
-
This compound
-
POI ligand with a suitable functional group for ether linkage (e.g., a leaving group like a halide) or a carboxylic acid for esterification.
-
E3 ligase ligand with a primary or secondary amine for amide bond formation (e.g., pomalidomide, lenalidomide, or VHL ligand derivatives).
-
Coupling reagents for amide bond formation (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DMSO, DCM).
-
Reagents for methyl ester hydrolysis (e.g., LiOH, NaOH).
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).
Workflow for PROTAC Synthesis:
Caption: A generalized workflow for the two-step synthesis of a PROTAC.
Step-by-Step Procedure:
Part A: Conjugation of the First Ligand to the Hydroxyl Group
This example assumes the POI ligand has a suitable leaving group for a Williamson ether synthesis.
-
Dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in a suitable anhydrous solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand1-PEG1-C2-methyl ester intermediate.
Part B: Hydrolysis of the Methyl Ester
-
Dissolve the Ligand1-PEG1-C2-methyl ester intermediate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the carboxylic acid product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the Ligand1-PEG1-C2-carboxylic acid intermediate, which can often be used in the next step without further purification.
Part C: Amide Coupling of the Second Ligand
-
Dissolve the Ligand1-PEG1-C2-carboxylic acid intermediate (1.0 eq), the E3 ligase ligand with an amine handle (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the final PROTAC product.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., K562 for BCR-ABL).
-
Synthesized PROTAC.
-
Cell culture medium and supplements.
-
6-well plates.
-
DMSO (vehicle control).
-
Ice-cold PBS.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., K562) in a 6-well plate and allow them to adhere or reach the desired confluency.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Workflow for Western Blot Analysis:
Caption: Workflow for assessing PROTAC-induced protein degradation.
Conclusion
The this compound linker provides a versatile and efficient tool for the modular assembly of PROTACs. The protocols and data presented in these application notes offer a comprehensive guide for researchers to develop and evaluate novel PROTACs for targeted protein degradation. Successful development of potent PROTACs requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve selective and efficient degradation of the protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Global PROTAC Toolbox for Degrading BCR-ABL Overcomes Drug-Resistant Mutants and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor PROTAC Efficacy with PEG1 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for addressing poor efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize a short PEG1 (single ethylene glycol unit) linker.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a PEG1 linker shows weak or no target degradation. What are the most likely causes related to this specific linker?
A short and flexible linker like PEG1 presents a unique set of challenges. Poor degradation efficacy is often rooted in one of three main areas:
-
Inefficient Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex between your target protein and the E3 ligase.[1] A PEG1 linker might be too short, leading to steric clashes between the two proteins and preventing them from adopting a conformation suitable for ubiquitin transfer.[1][2]
-
Poor Cellular Permeability: PROTACs are large molecules that already face challenges crossing the cell membrane.[3] While PEG linkers are intended to improve solubility, the overall physicochemical properties of a PROTAC with a very short linker might still result in poor passive diffusion into the cell.[4][5]
-
The "Hook Effect": At higher concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the desired ternary complex, which reduces degradation efficiency.[6][7] While not exclusive to PEG1 linkers, the specific conformational constraints of a short linker can influence the concentration at which this effect occurs.[8]
Your first step is to systematically determine which of these issues is the primary bottleneck.
Q2: How can I determine if the PEG1 linker is too short and causing steric hindrance in the ternary complex?
This is a critical question that must be addressed with biochemical and biophysical assays that directly measure the formation and stability of the ternary complex. A short linker may not provide the necessary distance and flexibility for the target and E3 ligase to bind simultaneously and productively.[]
Recommended Actions:
-
Synthesize Analogs: The most direct way to test this hypothesis is to synthesize PROTACs with slightly longer linkers (e.g., PEG2, PEG3, or a short alkyl chain of equivalent length) for comparison.[10]
-
Run Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and cooperativity of your PROTACs.[11][12] A positive cooperativity value (alpha > 1) indicates that the binding of one protein enhances the binding of the other, suggesting a stable ternary complex. A short linker causing steric clash will often result in low or negative cooperativity.[11]
The diagram below illustrates the concept of a productive vs. a sterically hindered ternary complex.
Q3: My PROTAC is active in biochemical assays but not in cells. Could the PEG1 linker be affecting permeability?
Yes, this is a very common scenario.[13] Strong biochemical activity (e.g., ternary complex formation in SPR/ITC) coupled with poor cellular degradation points strongly to issues with cell permeability or intracellular availability.[13] While PEG linkers are hydrophilic and can improve solubility, PROTACs are large molecules that often have low passive permeability.[2][14] The specific properties of your warhead and E3 ligase ligand combined with the short PEG1 linker may result in a molecule that cannot efficiently cross the cell membrane.[5]
Recommended Actions:
-
Perform Permeability Assays: Directly measure the permeability of your PROTAC. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion.[15][16] The Caco-2 permeability assay is a more complex, cell-based model that can provide insights into both passive permeability and active efflux.[5][17]
-
Use Live-Cell Target Engagement Assays: Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm if your PROTAC is reaching and binding to its target inside intact cells.[13][18][19] A lack of target engagement in cells, despite biochemical activity, is a clear indicator of a permeability problem.[13]
Q4: How do I perform a basic target degradation experiment to generate a dose-response curve?
A Western blot is the standard method to quantify the degradation of your target protein and determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[20][21]
The workflow below outlines the key steps for this experiment.
Troubleshooting Guides & Data
If initial experiments confirm poor efficacy, a systematic approach is needed. The following flowchart provides a logical path for troubleshooting.
Data Summary: Linker Properties vs. Efficacy
The choice of linker significantly impacts both permeability and degradation. While specific results are target-dependent, general trends can be observed. Shorter linkers often correlate with increased permeability, but there is a minimum length required for effective ternary complex formation.[14]
| Linker Type | Typical Length (atoms) | Key Characteristic | Impact on Permeability (PAMPA) | Impact on Degradation (DC50) |
| PEG1 | 4 | Short, flexible, hydrophilic | Can be low due to overall molecule properties | Highly variable; risk of steric clash |
| PEG3 | 10 | Flexible, more hydrophilic | Generally lower than shorter linkers | Often potent if geometry is correct |
| Alkyl (C3) | 3 | Short, flexible, hydrophobic | Often higher than equivalent PEG | Potent if geometry allows complex formation |
| Alkyl (C5) | 5 | Flexible, more hydrophobic | Generally higher than PEG linkers | Potent, provides more reach |
This table summarizes general trends observed in literature; actual results are highly dependent on the specific target and ligands used.[1][8][14]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary (PROTAC-Target, PROTAC-E3) and ternary (Target-PROTAC-E3) complex formation and determine cooperativity.[11]
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5 chip).[11]
-
Binary Binding (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding kinetics (kon, koff) and calculate the affinity (KD).
-
Binary Binding (PROTAC to Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Formation: Prepare solutions containing a fixed, saturating concentration of the purified target protein mixed with a series of concentrations of the PROTAC.[11]
-
Injection: Inject these mixtures over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.
-
Data Analysis:
-
Fit the sensorgrams from both binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir) to obtain kinetic parameters.
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of PROTAC+Target to E3) .[11]
-
An α > 1 indicates positive cooperativity and stable ternary complex formation. An α < 1 indicates negative cooperativity, possibly due to steric hindrance.
-
Protocol 2: NanoBRET™ Target Engagement Assay (Live-Cell)
Objective: To confirm that the PROTAC can enter live cells and bind to its intended target protein.[13][][23]
Methodology:
-
Cell Line Engineering: Create a stable cell line that expresses the target protein fused to a NanoLuc® (Nluc) luciferase enzyme.
-
Cell Plating: Plate the engineered cells in a white, 96-well assay plate and incubate to allow attachment.
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC compound and incubate for a set period (e.g., 2-4 hours) to allow for cell entry and binding.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that also binds to the target protein's active site.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Immediately measure both the donor emission (luminescence at ~460 nm) and acceptor emission (fluorescence, e.g., at ~610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A potent PROTAC will bind to the Nluc-target protein and compete with the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.
-
The resulting IC50 value represents the concentration of PROTAC required to displace 50% of the tracer, confirming intracellular target engagement.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of a PROTAC across an artificial lipid membrane.[15][16][24]
Methodology:
-
Membrane Coating: Coat the filter of a 96-well PAMPA donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate, forming an artificial membrane.
-
Prepare Solutions:
-
Donor Wells: Prepare solutions of your PROTAC compound in a buffer at a known concentration (e.g., 100 µM).
-
Acceptor Wells: Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the compound must diffuse from the donor well, through the lipid membrane, into the acceptor well.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) without shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
-
Compounds are typically categorized as having low, medium, or high permeability based on their Papp value. For PROTACs, even values previously considered low for small molecules may be significant.[24]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. selvita.com [selvita.com]
- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Length with Hydroxy-PEG1-C2-methyl ester
Welcome to the technical support center for optimizing linker strategies using Hydroxy-PEG1-C2-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for its use in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a short, hydrophilic, heterobifunctional linker.[1][2][3][4] It contains a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, connected by a single polyethylene glycol (PEG) unit and an ethyl spacer.[1][2][3][4] Its primary application is in bioconjugation, where it serves as a spacer to connect two molecular entities, such as a target-binding ligand and an E3 ligase ligand in the formation of PROTACs.[1][5] The PEG component enhances solubility and provides a flexible spacer.[6][7]
Q2: What are the functions of the hydroxyl and methyl ester groups on the linker?
The two functional groups offer orthogonal conjugation strategies:
-
Hydroxyl (-OH) Group: This group is not reactive on its own and requires activation to form a more reactive species (e.g., a tresylate or tosylate) that can then be coupled to a nucleophile, such as a primary amine on a protein.[8][9]
-
Methyl Ester (-COOCH₃) Group: This group can be hydrolyzed under basic or acidic conditions to yield a carboxylic acid (-COOH).[10][11] The resulting carboxylic acid can then be activated (e.g., using EDC/NHS chemistry) to react with primary amines.[12]
Q3: Why is optimizing linker length important for PROTAC and ADC efficacy?
The length of the linker is a critical parameter that significantly influences the biological activity of a PROTAC or ADC.[6][][14]
-
For PROTACs: The linker must be long enough to span the distance between the target protein and the E3 ligase to allow for the formation of a stable and productive ternary complex, but not so long that it leads to an unproductive or unstable complex.[6][14][15] An optimal linker length is crucial for efficient ubiquitination and subsequent degradation of the target protein.[6][14]
-
For ADCs: Linker length can impact solubility, stability, and the pharmacokinetic profile of the conjugate.[16] Longer PEG linkers can increase plasma half-life but may decrease in vitro cytotoxicity.[16]
Q4: What are the advantages of using a short PEG linker like this compound?
Short PEG linkers can be advantageous in specific contexts:
-
PROTACs: For target proteins and E3 ligases with binding pockets in close proximity, a short linker may be optimal for forming a stable ternary complex.[]
-
Cell Permeability: Shorter linkers contribute to a lower molecular weight, which can favor cell permeability.[6]
-
Reduced "Hook Effect": While not eliminating it, an optimized linker can help in the formation of the productive ternary complex over the non-productive binary complexes, which is the cause of the "hook effect" seen in PROTACs.[18]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Inefficient activation of the hydroxyl group. | Ensure anhydrous conditions and an inert atmosphere during the activation step with reagents like tresyl chloride.[8] Confirm the purity and reactivity of the activating agent. |
| Incomplete hydrolysis of the methyl ester. | Verify the pH and temperature conditions for hydrolysis. Monitor the reaction progress using techniques like LC-MS to confirm the conversion to the carboxylic acid.[10][11] |
| Incompatible buffer components. | Avoid buffers containing primary amines (e.g., Tris, glycine) during conjugation to amine-reactive species, as they will compete with the target molecule.[19] Use buffers like PBS or MES.[19][20] |
| Suboptimal reaction pH. | For NHS-ester chemistry (after ester hydrolysis and activation), the reaction with primary amines is most efficient at a pH of 7.2-8.0.[12][20] |
| Steric hindrance. | The short linker may not provide enough space between the two molecules being conjugated, leading to steric clash.[6] Consider synthesizing a version with a slightly longer PEG chain (e.g., PEG2, PEG4).[2][3] |
Issue 2: Poor PROTAC Activity (Low Target Degradation)
| Possible Cause | Recommended Solution |
| Incorrect linker length for ternary complex formation. | The PEG1 linker may be too short, causing steric hindrance between the target protein and the E3 ligase.[6] Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) to identify the optimal spacer distance.[6][15][21] |
| Poor cell permeability of the final PROTAC. | While short linkers can be favorable, the overall physicochemical properties of the PROTAC may hinder cell uptake.[18] Consider linker modifications to balance hydrophilicity and hydrophobicity.[18] |
| Unfavorable ternary complex conformation. | Even if a ternary complex forms, the orientation of the target protein's lysine residues may not be optimal for ubiquitination.[6] Altering the linker attachment points on the warhead or anchor ligands can address this.[5] |
| Pronounced "Hook Effect". | At higher concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex.[18] A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this.[18] Perform a wide dose-response experiment to identify the optimal concentration range.[5] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific biological system (e.g., the antibody-payload combination in an ADC or the target protein-E3 ligase pair in a PROTAC). The following tables summarize general trends observed in preclinical studies.
Table 1: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | Plasma Half-Life | In Vitro Cytotoxicity | In Vivo Efficacy | Reference |
| Short (e.g., PEG2-PEG4) | Shorter | Higher | Variable | [16] |
| Medium (e.g., PEG8-PEG12) | Moderate | Moderate | Often Improved | [16] |
| Long (e.g., PEG18+) | Longer | Lower | Can be Improved | [16] |
Table 2: Impact of Linker Length on PROTAC Efficacy
| Linker Length | Ternary Complex Stability | Degradation Efficacy (DC₅₀) | Cell Permeability | Reference |
| Too Short | Low (Steric Hindrance) | High (Poor Degradation) | Generally Favorable | [6][22] |
| Optimal Length | High | Low (Potent Degradation) | Favorable | [15][21] |
| Too Long | Low (Entropic Penalty) | High (Poor Degradation) | Can be Reduced | [6][22] |
Experimental Protocols
Protocol 1: Two-Step Conjugation via the Hydroxyl Group
This protocol involves activating the hydroxyl group of this compound for subsequent reaction with a primary amine on a target molecule (Molecule A).
Step 1: Activation of the Hydroxyl Group (Tresylation) [8]
-
Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl group) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated linker by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Confirm the structure and purity by ¹H NMR.
Step 2: Conjugation to an Amine-Containing Molecule (Molecule A) [8]
-
Dissolve the amine-containing Molecule A in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the tresyl-activated PEG linker in the same buffer or a compatible organic solvent like DMSO.
-
Add the activated linker solution to the Molecule A solution. A 20-fold molar excess of the linker is a good starting point.
-
Incubate the reaction at room temperature or 4°C with gentle shaking for 2-24 hours.
-
Monitor the conjugation progress by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS).
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and byproducts.
Protocol 2: Two-Step Conjugation via the Methyl Ester Group
This protocol involves hydrolyzing the methyl ester to a carboxylic acid, followed by activation and conjugation to an amine-containing molecule (Molecule B).
Step 1: Hydrolysis of the Methyl Ester [10][11]
-
Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).
-
Add a base (e.g., LiOH or NaOH) and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with an acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid form of the linker.
Step 2: Activation and Conjugation to an Amine-Containing Molecule (Molecule B) [12][20]
-
Dissolve the carboxylic acid-functionalized linker in an anhydrous organic solvent like DMF or DMSO.
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
In a separate vial, dissolve the amine-containing Molecule B in a reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated NHS-ester linker solution to the Molecule B solution and react for 2 hours at room temperature.
-
Purify the conjugate using an appropriate method such as HPLC or size-exclusion chromatography.
Visualizations
Caption: General experimental workflows for utilizing the two functional ends of this compound.
Caption: A decision tree for troubleshooting low degradation efficiency in PROTACs, focusing on linker optimization.
Caption: The signaling pathway of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 12. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the PROTAC Hook Effect with Short PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the PROTAC "hook effect," particularly when designing degraders with short polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and why is it a concern?
A1: The "hook effect" is a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high concentrations of the PROTAC.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[4] It is a significant concern because it can lead to the misinterpretation of data, where a potent PROTAC might be incorrectly classified as inactive if tested at concentrations that are too high.[4] Understanding and characterizing the hook effect is crucial for accurately determining a PROTAC's potency (DC50) and efficacy (Dmax).
Q2: What is the underlying mechanism of the PROTAC hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[1][2][3] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4] However, when the PROTAC is in excess, it is more likely to form two separate binary complexes: one with the target protein (Target-PROTAC) and another with the E3 ligase (E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4]
Q3: How do short PEG linkers influence the hook effect?
A3: The length and flexibility of the linker are critical determinants of a PROTAC's ability to form a stable and productive ternary complex.[5] While there is no universal rule, linkers that are too short can introduce steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[6] This can lead to a less stable ternary complex and potentially a more pronounced hook effect, as the equilibrium shifts towards the formation of binary complexes. Conversely, excessively long and flexible linkers can also be detrimental due to a higher entropic penalty upon binding, which can destabilize the ternary complex.[7] Therefore, optimizing the length of a short PEG linker is a critical step in minimizing the hook effect.
Q4: What is "cooperativity" and how does it relate to the hook effect?
A4: Cooperativity (alpha, α) in the context of PROTACs refers to the influence that the binding of one protein (e.g., the target protein) to the PROTAC has on the binding affinity of the second protein (the E3 ligase).[8][9] Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. By designing PROTACs with high cooperativity, the formation of the productive ternary complex is favored over the non-productive binary complexes, which can help to mitigate the hook effect.[10]
Troubleshooting Guides
Problem 1: My dose-response curve shows a significant hook effect with my short PEG-linked PROTAC.
-
Likely Cause: The linker length may be suboptimal for the specific target-E3 ligase pair, leading to inefficient ternary complex formation at high concentrations.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most effective approach is to empirically determine the optimal linker length. Synthesize a focused library of PROTACs with systematically varied short PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5).[11]
-
Perform a Wide Dose-Response Experiment: Test the linker variants over a broad concentration range (e.g., pM to µM) to fully characterize the dose-response curve and identify the linker length that provides the best balance of high Dmax, low DC50, and a minimal hook effect.
-
Biophysical Characterization: Utilize biophysical assays such as TR-FRET, SPR, or ITC to directly measure the formation and stability of the ternary complex for each linker variant.[7][8][12] A stronger and more stable ternary complex often correlates with a reduced hook effect.
-
Assess Cooperativity: Use SPR or ITC to determine the cooperativity factor (α) for each linker variant. Prioritize candidates that exhibit higher positive cooperativity.[8][9]
-
Problem 2: My PROTAC with a short PEG linker shows weak or no degradation.
-
Likely Cause: The linker may be too short, causing steric clashes that prevent the formation of a productive ternary complex.
-
Troubleshooting Steps:
-
Test Longer Linkers: Synthesize and test PROTACs with slightly longer PEG linkers (e.g., PEG4, PEG6, PEG8). Studies have shown that for some systems, a critical linker length is required to observe degradation.[11]
-
Confirm Target and E3 Ligase Engagement: Before extensive linker optimization, confirm that the warhead and the E3 ligase ligand of your PROTAC are binding to their respective proteins. This can be done using cellular target engagement assays or biochemical binding assays.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC, resulting in a lack of degradation. Consider assessing the permeability of your compounds.
-
Measure Ternary Complex Formation: Use a sensitive biophysical assay like TR-FRET to determine if any ternary complex is being formed, even if it's not leading to degradation. A complete lack of ternary complex formation strongly suggests a steric issue that a longer linker might resolve.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linker length on PROTAC performance.
| Table 1: Impact of PEG Linker Length on BRD4 Degradation (Thalidomide-based PROTACs) | ||||
| PROTAC | Linker (PEG Units) | Cell Line | DC50 (µM) | Dmax (%) |
| PROTAC 1 | 0 (No PEG) | H661 | < 0.5 | > 90 |
| PROTAC 2 | 1 | H661 | > 5 | ~50 |
| PROTAC 3 | 2 | H661 | > 5 | ~60 |
| dBET1 | 4 | Various | Variable | Variable |
Data synthesized from multiple sources.[11][13] A short, direct linkage can be highly effective in some cases, while the addition of even a single PEG unit can significantly reduce potency. Potency can often be recovered with further increases in linker length, highlighting the need for empirical optimization.
| Table 2: Impact of Linker Length on Degradation of Various Targets | ||||
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| ERα | < 12 | No degradation | - | Linkers shorter than 12 atoms were inactive. |
| ERα | 16 | 21 | >90% | A 16-atom linker was found to be optimal.[6][14] |
| TBK1 | < 12 | No degradation | - | A minimum linker length was required for activity.[6][13] |
| TBK1 | 21 | 3 | 96% | A 21-atom linker showed the highest potency.[6][13] |
| TBK1 | 29 | 292 | 76% | Potency decreased with a much longer linker.[6][13] |
| CDK9 | 21 | 29 | 91% | A 21-atom linker was also effective for this target.[6] |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a serial dilution of the PROTAC (typically from pM to µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle control against the PROTAC concentration to determine DC50 and Dmax.
-
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target-PROTAC-E3 Ligase) in a biochemical assay.
Methodology:
-
Reagents:
-
Tagged target protein (e.g., GST-tagged or His-tagged).
-
Tagged E3 ligase (e.g., His-tagged or FLAG-tagged).
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
PROTAC of interest.
-
Assay buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a microplate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding (e.g., 60 minutes at room temperature, protected from light).
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve indicates the formation of the ternary complex, with the peak representing the optimal concentration for complex formation.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Cooperativity Measurement
Objective: To determine the binding affinities of the binary and ternary complexes and to calculate the cooperativity factor (α).
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase onto an SPR sensor chip.
-
-
Binary Affinity Measurement (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD_binary).
-
-
Ternary Affinity Measurement:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface to measure the ternary binding affinity (KD_ternary).
-
-
Data Analysis and Cooperativity Calculation:
Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Improving Cell Permeability of Hydroxy-PEG1-C2-methyl ester PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving the cell permeability of PROTACs utilizing a Hydroxy-PEG1-C2-methyl ester linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of a this compound linker on PROTAC cell permeability?
A1: PROTACs with short PEG linkers, like the this compound, often face permeability challenges due to their high molecular weight and polarity, which are generally outside the typical range for orally bioavailable drugs.[1][2] The ether oxygen in the PEG linker can act as a hydrogen bond acceptor, which may increase hydrophilicity and potentially hinder passive diffusion across the lipophilic cell membrane.[3] However, shorter PEG linkers are often associated with better permeability compared to longer PEG chains.[4][5]
Q2: How does the flexibility of the PEG linker influence PROTAC function?
A2: The flexibility of a PEG linker is a double-edged sword. While it can allow the PROTAC to adopt various conformations to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility may not be optimal for the specific protein-protein interactions required for efficient degradation.[2] The linker's properties, including its flexibility, can also influence the concentration at which the "hook effect" (decreased degradation at high PROTAC concentrations) is observed.
Q3: What are the key physicochemical properties to consider when designing PROTACs with this linker?
A3: Key properties influencing cell permeability include molecular weight (MW), lipophilicity (often measured as AlogP or clogP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA).[2] PROTACs generally have high MW and TPSA, which can negatively impact permeability. Modifying the warhead or E3 ligase ligand to reduce these parameters, where possible without compromising binding affinity, can be beneficial.
Q4: Can intramolecular hydrogen bonding improve the permeability of my PROTAC?
A4: Yes, promoting intramolecular hydrogen bonds can be a valuable strategy. This can lead to the PROTAC adopting a more folded, compact conformation that shields its polar surface area.[3] This "chameleon-like" behavior can make the molecule more amenable to traversing the nonpolar cell membrane. The ether oxygen of the PEG linker may participate in such interactions.
Q5: Are there alternative strategies to improve the cellular uptake of my this compound PROTAC?
A5: Yes, several strategies can be employed. A prodrug approach can mask polar functional groups to increase lipophilicity and cell permeability.[1] Additionally, conjugation to cell-penetrating peptides (CPPs) or utilizing nanoparticle-based delivery systems can enhance cellular uptake, bypassing issues with passive diffusion.
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein in cellular assays.
This is a common issue that can stem from various factors beyond ternary complex formation. The following workflow can help diagnose a permeability problem.
Caption: Troubleshooting workflow for lack of PROTAC activity.
-
Possible Cause: Poor cell permeability of the PROTAC.
-
Suggested Solution:
-
Assess Permeability: Directly measure the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the NanoBRET™ Target Engagement assay.[4][5]
-
Linker Modification: Synthesize analogs with alternative linkers. While keeping the core this compound structure, consider flanking it with more hydrophobic moieties like short alkyl chains. However, be mindful that replacing PEG with a purely alkyl linker may not always improve permeability and can sometimes reduce it.[4][5]
-
Warhead/Ligand Modification: If possible, modify the target-binding warhead or the E3 ligase ligand to reduce the overall polarity and number of hydrogen bond donors of the final PROTAC molecule.
-
Prodrug Strategy: Mask polar groups on your PROTAC with lipophilic, cleavable moieties to enhance passive diffusion.
-
-
Issue 2: High variability in experimental results.
-
Possible Cause: Instability of the PROTAC in the experimental medium.
-
Suggested Solution: The ester functionality in the this compound linker could be susceptible to hydrolysis by cellular esterases. Assess the stability of your PROTAC in cell culture media and cell lysates over the time course of your experiment using LC-MS/MS. If instability is confirmed, consider replacing the ester with a more stable amide linkage, though this may increase the hydrogen bond donor count and potentially decrease permeability.
-
Issue 3: Significant "hook effect" observed at low concentrations.
-
Possible Cause: The physicochemical properties of the PROTAC, influenced by the linker, favor the formation of unproductive binary complexes (PROTAC with either the target or the E3 ligase) over the productive ternary complex.
-
Suggested Solution:
-
Modify Linker Rigidity: While the this compound linker is relatively flexible, introducing more rigid elements flanking the PEG unit could alter the conformational dynamics of the PROTAC, potentially favoring ternary complex formation.
-
Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the thermodynamics of binary and ternary complex formation to better understand the drivers of the hook effect.
-
-
Data Presentation: Impact of Linker Composition on PROTAC Permeability
The following table summarizes data from a study by Klein et al., comparing the permeability of VH032-based PROTACs with different linker types. This data illustrates the significant impact of linker composition on cell permeability. Compound 15, with a 1-unit PEG linker, serves as a relevant reference for a PROTAC with a short PEG component like the this compound.
| Compound ID | Linker Type | Linker Length (PEG units) | Molecular Weight (Da) | AlogP | PAMPA Permeability (Papp) (x 10⁻⁶ cm/s) |
| 15 | PEG | 1 | 913.1 | 1.8 | 0.005 |
| 16 | PEG | 2 | 957.2 | 1.6 | 0.003 |
| 17 | Alkyl | N/A | 897.2 | 2.5 | 0.002 |
Data adapted from Klein et al., ACS Med. Chem. Lett. 2020, 11, 8, 1732–1738.[4][5]
Key Observation: In this series, increasing the PEG linker length from one to two units resulted in a decrease in permeability.[4][5] Interestingly, the alkyl-linked PROTAC (17) showed the lowest permeability, suggesting that simply increasing lipophilicity does not guarantee improved permeability and that the presence of the ether oxygen in short PEG linkers can be beneficial.[4][5]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Caption: Experimental workflow for the PAMPA assay.
Principle: The PAMPA assay quantifies the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Detailed Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Plate Setup: The acceptor plate is filled with a buffer solution (e.g., PBS, pH 7.4).
-
Compound Addition: The PROTAC of interest is dissolved in a suitable buffer (often containing a small percentage of DMSO) and added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation: The apparent permeability (Papp) is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to its target protein or E3 ligase within living cells, providing an indirect measure of cell permeability.
Caption: Experimental workflow for the NanoBRET™ assay.
Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged E3 ligase (donor) and a fluorescently labeled tracer that binds to the same ligase (acceptor). A cell-permeable PROTAC will compete with the tracer for binding to the ligase, causing a decrease in the BRET signal. By comparing the IC50 values in intact versus permeabilized cells, an assessment of cell permeability can be made.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a vector expressing the E3 ligase of interest (e.g., VHL or CRBN) fused to NanoLuc® luciferase.
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
PROTAC Treatment: Cells are treated with serial dilutions of the test PROTAC.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the NanoLuc-E3 ligase fusion is added to the wells.
-
Incubation: The plate is incubated to allow the system to reach equilibrium.
-
Signal Detection: A NanoBRET™ substrate is added, and the donor (450 nm) and acceptor (610 nm) emission signals are measured using a luminometer.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The displacement of the tracer by the PROTAC results in a dose-dependent decrease in the BRET ratio, from which an IC50 value can be determined. Comparing the IC50 from live cells to that from cells permeabilized with digitonin (which allows free entry of the PROTAC) gives an indication of how well the PROTAC crosses the cell membrane.
References
- 1. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Hydroxy-PEG1-C2-methyl ester in cell culture media
Welcome to the technical support center for Hydroxy-PEG1-C2-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this molecule in cell culture media.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for common problems encountered during experiments.
Q1: My experiment is yielding inconsistent or negative results. Could the stability of this compound in my cell culture media be a factor?
A1: Yes, instability of the methyl ester moiety is a likely cause of inconsistent results. This compound contains a methyl ester group that is susceptible to hydrolysis, especially under typical cell culture conditions (pH ~7.4, 37°C). This degradation can be accelerated by esterase enzymes present in serum-containing media. The breakdown of the compound would lead to a lower effective concentration and potentially inactive byproducts, impacting your experimental outcome.
Q2: What are the primary factors that influence the stability of this compound in my experiments?
A2: The key factors affecting the stability of the ester linkage are:
-
pH of the Media: The rate of hydrolysis is pH-dependent. Basic conditions, and to a lesser extent neutral conditions, promote ester hydrolysis compared to acidic conditions.[1]
-
Presence of Serum: Cell culture media supplemented with serum (e.g., FBS, FCS) contains esterases, which are enzymes that can significantly accelerate the rate of ester hydrolysis.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures (like the standard 37°C for cell culture) will increase the extent of degradation.
-
Storage of Stock Solutions: Improper storage of stock solutions can lead to degradation before the compound is even introduced into the cell culture system.
Q3: How can I determine if my compound is degrading in the cell culture media?
A3: You can assess the stability of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By taking samples of your media at different time points (e.g., 0, 2, 6, 12, 24 hours) after adding the compound, you can quantify the remaining amount of the intact molecule and identify any degradation products.
Q4: What are the degradation products of this compound, and could they interfere with my experiment?
A4: The primary degradation product of this compound via hydrolysis is the corresponding carboxylic acid (Hydroxy-PEG1-C2-acid) and methanol. While the PEG-acid may be relatively inert in some systems, the change in the molecule's chemical properties (e.g., charge, polarity) could affect its intended biological activity or binding characteristics. It is crucial to consider if the degradation product could have off-target effects or interfere with your assay.
Q5: What steps can I take to minimize the degradation of this compound in my cell culture experiments?
A5: To mitigate stability issues, consider the following:
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.
-
Minimize Exposure to Harsh Conditions: Avoid prolonged incubation times in media, especially when serum is present.
-
Consider Serum-Free Media: If your experimental design allows, using serum-free media can reduce enzymatic degradation.
-
pH Optimization: If possible, perform shorter-term experiments in media buffered at a slightly more acidic pH, though this is often limited by the requirements of the cells.
-
Alternative Linkers: If stability remains a significant issue, consider using a more stable linker, such as one with an amide bond instead of an ester bond.
Quantitative Data Summary
Table 1: Illustrative Half-life of a Generic PEG-Methyl Ester at Different pH Values.
| pH | Temperature (°C) | Half-life (hours) |
| 5.0 | 37 | > 100 |
| 7.4 | 37 | 10 - 24 |
| 8.5 | 37 | 1 - 4 |
This data is hypothetical and intended to illustrate the general trend of increased hydrolysis at higher pH.
Table 2: Illustrative Impact of Serum on the Half-life of a Generic PEG-Methyl Ester in Cell Culture Media (pH 7.4, 37°C).
| Media Condition | Half-life (hours) |
| Serum-Free Media | 10 - 24 |
| Media with 10% FBS | 2 - 8 |
This data is hypothetical and illustrates the potential for enzymatic acceleration of hydrolysis by components in Fetal Bovine Serum (FBS).
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
HPLC system with a suitable C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the compound into pre-warmed cell culture media (e.g., DMEM with and without 10% FBS) to a final concentration of 100 µM.
-
Immediately take a 100 µL aliquot for the t=0 time point.
-
Incubate the media at 37°C in a 5% CO₂ incubator.
-
Collect 100 µL aliquots at subsequent time points (e.g., 1, 4, 8, 12, 24 hours).
-
For each aliquot, precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC using a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the disappearance of the peak corresponding to the intact this compound and the appearance of the degradation product peak (the carboxylic acid).
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
Visualizations
References
Technical Support Center: PROTAC Synthesis with Hydroxy-PEG1-C2-methyl ester
Welcome to the technical support center for PROTAC synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using the Hydroxy-PEG1-C2-methyl ester linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functional groups?
This compound (chemical name: Methyl 3-(2-hydroxyethoxy)propanoate) is a short, hydrophilic, PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure contains two key reactive handles for sequential conjugation:
-
A primary hydroxyl (-OH) group: This group can be used for coupling reactions, typically via etherification or by being activated (e.g., converted to a mesylate or tosylate) for reaction with a nucleophile.
-
A methyl ester (-COOCH₃) group: This group can be hydrolyzed to a carboxylic acid, which is then readily used for standard amide bond formation with an amine-containing ligand (e.g., an E3 ligase ligand or a target protein binder).[3]
Q2: What is the typical synthetic sequence when using this linker?
A common strategy involves a two-step sequential coupling process. This approach minimizes the formation of undesired homodimers of your protein of interest (POI) ligand or E3 ligase ligand.
-
Step 1 (Amide Coupling): The methyl ester is hydrolyzed to a carboxylic acid. This acid is then coupled to the amine group of the first ligand (e.g., a pomalidomide analog for CRBN) using standard peptide coupling reagents like HATU or HBTU.[4][5]
-
Step 2 (Second Coupling): The free hydroxyl group on the PEG linker is then coupled to the second ligand (e.g., the POI binder). This can be achieved through various reactions, such as a Mitsunobu reaction or by activating the hydroxyl group to react with a nucleophilic handle on the second ligand.[5]
Q3: Why is the methyl ester preferred over a free carboxylic acid on the starting linker?
The methyl ester acts as a protecting group for the carboxylic acid. This prevents the linker from reacting with itself or participating in undesired side reactions during the first coupling step involving the hydroxyl group. It is deprotected (hydrolyzed) under basic conditions, typically using a reagent like lithium hydroxide (LiOH), just before the intended amide coupling reaction.[4][6]
Q4: What are the main stability concerns with this linker during synthesis?
The primary stability concern is the premature or unintentional hydrolysis of the methyl ester.[3] Exposure to strong basic conditions (other than the intended hydrolysis step) or even prolonged exposure to mildly basic conditions can cleave the ester, complicating purification and subsequent reactions. Careful planning of the synthetic route and control of pH are crucial.
Troubleshooting Guide
Problem 1: Low yield during the first amide coupling step (after ester hydrolysis).
-
Possible Cause 1: Incomplete Hydrolysis of the Methyl Ester.
-
Solution: Before proceeding with the coupling, confirm complete conversion of the ester to the carboxylic acid via LC-MS. If hydrolysis is incomplete, increase the reaction time, temperature, or the equivalents of the base (e.g., LiOH). Ensure the solvent system (e.g., THF/water) is appropriate to dissolve the starting material.[6]
-
-
Possible Cause 2: Inefficient Coupling Reagent or Conditions.
-
Solution: Amide bond formation is a common failure point in PROTAC synthesis.[7] If standard reagents like HBTU are failing, switch to a more powerful coupling agent such as HATU. Ensure all reagents and solvents are anhydrous, as water can quench the reaction. The amount of base used, typically DIPEA, is also critical; 2-3 equivalents are standard.[5][7]
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: If either the linker-acid or the ligand is particularly bulky, the coupling reaction may be slow. Consider increasing the reaction temperature (e.g., to 40-50 °C) and extending the reaction time.[7] Monitor progress closely by TLC or LC-MS to avoid decomposition.
-
Problem 2: Difficulty purifying the PROTAC intermediate or final product.
-
Possible Cause 1: High Polarity of PEG-containing molecules.
-
Solution: PROTACs with PEG linkers are often highly polar and may streak or adhere strongly to normal-phase silica gel, leading to poor separation and low recovery.[8] The use of reverse-phase chromatography (e.g., on a C18 column) with a water/acetonitrile or water/methanol gradient is often more effective for purifying these polar molecules.[7][8]
-
-
Possible Cause 2: Similar Polarity of Product and Starting Materials.
-
Solution: Achieving good separation can be challenging if the product and unreacted starting materials have similar retention factors. For normal-phase chromatography, try adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape.[7] A slow, shallow gradient elution may be necessary to resolve closely running spots.[7]
-
Problem 3: An unexpected mass is observed in the final product analysis, suggesting a side reaction.
-
Possible Cause 1: Dimerization.
-
Solution: If the synthetic strategy is not sequential, you may form homodimers of the POI ligand or the E3 ligand. Ensure that one reactive handle of the linker is cleanly coupled and the intermediate is purified before attempting the second coupling reaction.
-
-
Possible Cause 2: Reaction with the Hydroxyl Group.
-
Solution: During the amide coupling step, the hydroxyl group of the linker is typically unreactive. However, under certain conditions or with highly reactive reagents, it could potentially be acylated. If this is suspected, consider protecting the hydroxyl group (e.g., with a TBS or Trt group) before the amide coupling sequence and deprotecting it just prior to the second coupling step.
-
Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activator/Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| HBTU | HOBt / DIPEA | DMF | 25 (RT) | 2 - 12 | Standard, cost-effective choice. May be insufficient for sterically hindered substrates.[5] |
| HATU | DIPEA | DMF, DCM | 25 (RT) | 2 - 12 | More reactive than HBTU, often gives higher yields for difficult couplings.[4][7] |
| EDC | HOBt / DMAP | DCM, DMF | 0 - 25 | 4 - 16 | Effective but can lead to side products if not handled carefully. Best run at acidic pH.[9] |
| DCC | Oxyma Pure | CH₂Cl₂/CH₃CN | 25 (RT) | 4 | Generates DCU byproduct which can complicate purification.[10] |
Protocol: General Procedure for Amide Coupling
This protocol outlines the hydrolysis of the methyl ester followed by amide coupling to an amine-containing ligand (Ligand-NH₂).
-
Ester Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH·H₂O, ~1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by LC-MS until all starting material is consumed (typically 2-4 hours).
-
Carefully acidify the reaction mixture to pH ~3-4 with dilute HCl (e.g., 1 M).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
-
-
Amide Coupling:
-
In an inert atmosphere (N₂ or Argon), dissolve the dried carboxylic acid intermediate (1.0 eq) and the amine-containing ligand (Ligand-NH₂, 1.1 eq) in anhydrous DMF.[7]
-
Add the coupling reagent (e.g., HATU, 1.2 eq).[7]
-
Slowly add a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the mixture.[7]
-
Stir the reaction at room temperature for 2-12 hours.[7]
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC.[8]
-
Visualizations
Caption: A general synthetic workflow for assembling a PROTAC using the specified linker.
Caption: A decision tree for troubleshooting low-yield PROTAC synthesis reactions.
Caption: The catalytic mechanism of action for PROTAC-induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxy-PEG1-Methyl ester - CD Bioparticles [cd-bioparticles.net]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ternary Complex Formation with PEG1 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing PEG1 linkers in strategies to enhance ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on challenges related to the use of short, flexible PEG1 linkers.
Question: My PROTAC with a PEG1 linker shows high binary binding affinity to both the target protein and the E3 ligase, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to suboptimal ternary complex formation or stability. While a PEG1 linker offers flexibility, its short length can also present specific problems. Here are several potential linker-related issues and troubleshooting steps:
-
Issue: Steric Hindrance. A PEG1 linker might be too short to effectively bridge the target protein and the E3 ligase, leading to steric clashes that prevent the formation of a stable ternary complex.[1]
-
Troubleshooting:
-
Synthesize PROTACs with slightly longer PEG linkers (e.g., PEG2, PEG3) to empirically determine the optimal linker length for your specific system.[2]
-
Computational Modeling: Use molecular modeling to predict the ternary complex structure with the PEG1 linker and identify potential steric clashes.[2] This can provide a rationale for linker modification.
-
-
-
Issue: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the PEG1 linker may orient the target protein in a way that the surface lysine residues are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[3]
-
Troubleshooting:
-
Vary Linker Attachment Points: Synthesize and test PROTAC variants where the PEG1 linker is attached to different, solvent-exposed positions on the target protein binder and/or the E3 ligase ligand.[4]
-
In Vitro Ubiquitination Assay: Perform an in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC, E1, E2, E3, and ubiquitin. A lack of ubiquitination in this controlled environment strongly suggests a conformational issue.
-
-
-
Issue: Poor Physicochemical Properties. While PEG linkers are generally used to improve solubility, a very short PEG linker like PEG1 may not be sufficient to overcome the poor solubility or cell permeability of a large, hydrophobic PROTAC molecule.[5]
-
Troubleshooting:
-
Assess Cell Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to measure the cell permeability of your PROTAC.[6]
-
Measure Aqueous Solubility: Determine the aqueous solubility of your PROTAC using methods like nephelometry.
-
Modify Linker Composition: If solubility or permeability is low, consider synthesizing PROTACs with slightly longer or more hydrophilic linkers.[]
-
-
Question: I am observing a significant "hook effect" with my PEG1-linked PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this?
Answer:
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the desired ternary complex.[8] The characteristics of the linker can influence the severity of this effect.
-
Issue: Low Ternary Complex Cooperativity. The PEG1 linker may not be optimal for inducing positive cooperativity, where the formation of the first binary complex enhances the binding of the second protein to form the ternary complex.[9]
-
Troubleshooting:
-
Biophysical Assays for Cooperativity: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the binary and ternary complexes and calculate the cooperativity factor (α). An α value greater than 1 indicates positive cooperativity.[9]
-
Linker Rigidification: While PEG1 is flexible, incorporating a more rigid element next to it in the linker can sometimes pre-organize the PROTAC into a conformation that favors ternary complex formation and enhances cooperativity.[4]
-
Systematic Linker Exploration: Test a series of PROTACs with different short linkers (e.g., short alkyl chains, other small hydrophilic linkers) to see how linker composition affects the hook effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG1 linker in a PROTAC?
A PROTAC is a heterobifunctional molecule with a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4] The linker's role is to bring the target protein and the E3 ligase into proximity to form a stable and productive ternary complex, which is necessary for the subsequent ubiquitination and degradation of the target protein.[4] A PEG1 linker, being short and flexible, can allow the two binding elements to adopt various conformations to facilitate the formation of this ternary complex.[10]
Q2: How does the flexibility of a PEG1 linker impact ternary complex formation?
-
Advantages of Flexibility: The flexibility of a PEG1 linker can be advantageous in allowing the PROTAC to adapt to the surfaces of the target protein and the E3 ligase, potentially finding an energetically favorable conformation for the ternary complex.[11]
-
Disadvantages of Flexibility: In some cases, high flexibility can lead to a dynamic and less stable ternary complex, which may not be optimal for efficient ubiquitination.[3] There can also be an entropic penalty upon binding of a highly flexible linker within the ternary complex, which could decrease its stability.[11]
Q3: Can a PEG1 linker improve the drug-like properties of a PROTAC?
A single PEG unit can have a modest impact on the physicochemical properties of a PROTAC.
-
Solubility: The ether oxygen in the PEG1 unit can act as a hydrogen bond acceptor, which can slightly improve aqueous solubility compared to a purely aliphatic linker of similar length.[5]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields polar surface area, potentially improving permeability.[5] However, with a short linker like PEG1, the overall properties of the warhead and E3 ligase ligand will likely have a more dominant effect on permeability. Studies have shown that shorter PEG linkers generally lead to more permeable compounds.[6]
Data Presentation
Table 1: Impact of a 1-Unit PEG Linker on PROTAC Permeability
This table summarizes data from a study comparing the permeability of a PROTAC with a 1-unit PEG linker to one with an alkyl linker and others with longer PEG chains.
| Compound ID | Linker Type | Linker Length (PEG units) | Permeability (Pe) x 10-6 cm/s |
| 15 | PEG | 1 | 0.005 |
| 17 | Alkyl | 0 | 0.002 |
| 16 | PEG | 2 | ~0.0025 |
| 7 | PEG | 2 | >0.02 |
| 8 | PEG | 3 | <0.001 |
Data adapted from a study on VH032-based PROTACs. Note that direct comparison between all compounds may be limited by other structural variations.[6]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Affinity and Kinetics
This protocol provides a general framework for assessing ternary complex formation using SPR.
Objective: To measure the binding affinity (KD) and kinetics (kon, koff) of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA chip)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with 0.5% DMSO)
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC with PEG1 linker dissolved in 100% DMSO
-
Biotinylated ligand for immobilization if using an SA chip
Procedure:
-
Immobilization:
-
Immobilize the E3 ligase complex onto the sensor chip surface according to the manufacturer's instructions. If using a streptavidin (SA) chip, the E3 ligase should be biotinylated.
-
-
Analyte Preparation:
-
Prepare a dilution series of the target protein in running buffer.
-
Prepare a constant concentration of the PROTAC in running buffer. The concentration should be above the KD of its interaction with both the POI and the E3 ligase.
-
Prepare a dilution series of the target protein in the running buffer containing the constant concentration of the PROTAC.
-
-
Binding Assays:
-
Binary Interaction (POI + Immobilized E3): Inject the dilution series of the target protein over the immobilized E3 ligase to confirm minimal direct interaction.
-
Binary Interaction (PROTAC + Immobilized E3): Inject a dilution series of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity.
-
Ternary Complex Formation: Inject the dilution series of the target protein mixed with the constant concentration of the PROTAC over the immobilized E3 ligase.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for steady-state affinity, or a kinetic model) to determine the KD, kon, and koff values for the ternary complex.
-
The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
-
Protocol 2: In-Cell Ternary Complex Formation using NanoBRET™
This protocol outlines a method to detect PROTAC-induced ternary complex formation in living cells.
Objective: To quantify the proximity of the target protein and E3 ligase inside cells upon addition of the PROTAC.
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused E3 ligase
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer/plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Plating and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
-
Ligand Labeling and PROTAC Treatment:
-
The following day, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Prepare serial dilutions of the PEG1-linked PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells and incubate.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for a PEG1-linked PROTAC.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. benchchem.com [benchchem.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
mitigating off-target effects in PROTACs with short linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating off-target effects in Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on those designed with short linkers.
Frequently Asked Questions (FAQs)
Q1: My short-linker PROTAC is potent, but I'm observing significant cellular toxicity. Could this be due to off-target effects?
A1: Yes, significant toxicity despite on-target potency is a classic indicator of off-target effects. Off-target effects can arise when a PROTAC degrades proteins other than the intended target.[1] This can happen if the warhead (the part that binds the target protein) interacts with unintended proteins, or if the E3 ligase recruiter moiety has its own degradation profile (e.g., pomalidomide is known to degrade zinc-finger proteins independently).[2][3][4] Short linkers can sometimes exacerbate this by creating ternary complexes with off-target proteins that might not form with longer, more flexible linkers.
Q2: How does linker length specifically influence off-target effects versus on-target potency?
A2: The relationship is complex and not always linear. An optimal linker length is crucial for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[]
-
Too Short: A linker that is too short can cause steric clashes, preventing the ternary complex from forming and leading to low potency.[6][7] In some cases, it may force a conformation that favors off-target degradation.
-
Too Long: An excessively long linker might not bring the target and the E3 ligase into effective proximity for ubiquitination, reducing degradation efficiency.[6][8]
-
Optimal Length: The "optimal" length, often found empirically, maximizes on-target degradation. Studies have shown that even small changes, such as extending a linker by a single ethylene glycol unit, can abolish off-target activity while retaining on-target degradation.[9] However, it is a misconception that a shorter linker is always better; one study on Estrogen Receptor (ER) degraders found that a 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities.[6][10]
Q3: What are the first troubleshooting steps if I suspect off-target degradation from my short-linker PROTAC?
A3: A systematic approach is crucial. The first step is to confirm that the observed effects are mechanism-dependent and to identify the unintended targets.
-
Synthesize a Negative Control: Create a control compound where the E3 ligase-binding ligand is modified (e.g., an epimer) to prevent it from binding to the E3 ligase.[11] If this control compound does not cause toxicity, it suggests the effects are E3 ligase-dependent.
-
Perform Global Proteomics: Use an unbiased technique like mass spectrometry-based proteomics to get a global view of protein level changes after PROTAC treatment.[1][12] This will directly identify which proteins are being degraded besides your target.
-
Confirm Target Engagement: Use assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC is binding to its intended target and the E3 ligase within the cell.[1] Lack of on-target engagement could point to other issues like poor cell permeability.
// Node Definitions start [label="High Toxicity or\nUnexpected Phenotype Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
control_exp [label="Synthesize & Test\nNegative Control\n(e.g., inactive epimer)", fillcolor="#FBBC05", fontcolor="#202124"];
toxicity_persists [label="Toxicity Persists?", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
off_target_binding [label="Investigate Off-Target\nBinding of Warhead/\nLigase Ligand Itself", fillcolor="#4285F4", fontcolor="#FFFFFF"];
proteomics [label="Perform Global Proteomics\n(Mass Spectrometry)", fillcolor="#FBBC05", fontcolor="#202124"];
on_target_only [label="Only Target is Degraded?", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
phenotype_link [label="Phenotype is Likely\nOn-Target", fillcolor="#34A853", fontcolor="#FFFFFF"];
off_targets_identified [label="Off-Targets Identified", fillcolor="#EA4335", fontcolor="#FFFFFF"];
redesign [label="Redesign PROTAC:\n- Modify Linker\n- Change Attachment Point\n- Use More Selective Warhead", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> control_exp; control_exp -> toxicity_persists; toxicity_persists -> off_target_binding [label=" Yes"]; toxicity_persists -> proteomics [label="No "]; proteomics -> on_target_only; on_target_only -> phenotype_link [label=" Yes"]; on_target_only -> off_targets_identified [label="No "]; off_targets_identified -> redesign; } } Caption: Troubleshooting workflow for suspected off-target effects.
Q4: Are there specific linker compositions or properties that are better for minimizing off-targets while keeping the linker short?
A4: Yes, linker composition is as important as length.
-
Rigidity: Replacing flexible alkyl or PEG linkers with more rigid structures (e.g., containing piperazine, piperidine, or triazole) can reduce the conformational freedom of the PROTAC.[][13] This can pre-organize the PROTAC for a more favorable on-target ternary complex formation and restrict the formation of unintended off-target complexes. However, in some cases, increased rigidity can also impair degradation, so this must be evaluated on a case-by-case basis.[9]
-
Attachment Point: The position where the linker connects to the warhead and the E3 ligase ligand is critical.[7] Analysis of solvent-exposed areas on the protein-ligand interfaces can guide the choice of attachment points that are less likely to interfere with on-target binding or create new, unwanted interactions.[7]
Q5: How can computational modeling help predict and mitigate off-target effects of short-linker PROTACs?
A5: Computational tools can de-risk and guide PROTAC design before synthesis.
-
Ternary Complex Modeling: Software can model the 3D structure of the PROTAC-mediated ternary complex.[13] These models can predict whether a short linker will cause steric clashes or if it can facilitate a productive ubiquitination conformation.[6]
-
Off-Target Prediction: Machine learning and graph-based deep learning frameworks are being developed to predict the off-target propensity of a PROTAC's warhead based on known drug-target interaction databases.[2][14] These tools can help prioritize warheads with a lower intrinsic risk of off-target binding during the initial design phase.
// Node Definitions poi [label="Protein of Interest\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; e3 [label="E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; protac [label="PROTAC", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; warhead [label="Warhead", fillcolor="#F1F3F4", fontcolor="#202124"]; linker [label="Linker", fillcolor="#F1F3F4", fontcolor="#202124"]; e3_ligand [label="E3 Ligand", fillcolor="#F1F3F4", fontcolor="#202124"];
ternary_complex [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box];
ub [label="Ubiquitin\n(Ub)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; ub_poi [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
proteasome [label="Proteasome", fillcolor="#202124", fontcolor="#FFFFFF", shape=cylinder]; degradation [label="Degradation", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];
// Edges protac -> warhead [arrowhead=none]; protac -> linker [arrowhead=none]; protac -> e3_ligand [arrowhead=none];
poi -> ternary_complex; e3 -> ternary_complex; protac -> ternary_complex;
ternary_complex -> ub_poi [label=" Ubiquitination"]; ub -> ternary_complex [style=dashed];
ub_poi -> proteasome; proteasome -> degradation; } } Caption: The general mechanism of action for a PROTAC molecule.
Troubleshooting Guides & Data
Quantitative Data Summary: Linker Length vs. Activity
The optimal linker length is target-dependent and must be determined experimentally. A shorter linker does not always equate to higher potency or selectivity.
| PROTAC Target | Linker Type | Linker Length (atoms) | Activity (IC50/DC50) | Key Finding |
| Estrogen Receptor (ER)[15] | PEG-based | 9 | 140 µM (IC50) | Potency increased with linker length up to 16 atoms. |
| Estrogen Receptor (ER)[15] | PEG-based | 16 | 26 µM (IC50) | Optimal length in this series, matching Tamoxifen control. |
| Bromodomain BRD4[6] | PEG-based | 12 | Potent Degrader | A 12-atom linker was effective for this target. |
| Cereblon (CRBN)[6] | PEG-based | 8 | Potent Degrader | A short 8-atom linker was optimal for this homo-PROTAC. |
| BTK[15] | PEG-based | < 12 (2-3 PEG units) | ~20-fold lower binding affinity | Short linkers impaired binary binding due to steric repulsion. |
| BTK[15] | PEG-based | > 15 (≥ 4 PEG units) | Potent Degrader (1-40 nM DC50) | Longer linkers restored binding and potent degradation. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This workflow outlines the use of quantitative mass spectrometry to identify unintended protein degradation caused by a PROTAC.
Objective: To obtain an unbiased, global profile of protein abundance changes following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MCF-7 for ER-positive cancer) to 70-80% confluency.[16]
-
Prepare treatment groups:
-
Vehicle Control (e.g., DMSO).
-
Active PROTAC (at a concentration determined to be effective, e.g., 100 nM).
-
Negative Control PROTAC (inactive epimer that does not bind the E3 ligase).[16]
-
-
Incubate cells for a duration sufficient to observe degradation but short enough to minimize downstream secondary effects (e.g., 6-12 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteome.
-
Quantify the total protein concentration using a BCA assay to ensure equal loading.
-
Reduce, alkylate, and digest the proteins into peptides using sequencing-grade trypsin.[16]
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptide samples from each condition with a different isobaric TMT reagent.
-
This allows for multiplexing (combining all samples into one), which reduces run-to-run variability and improves quantification accuracy.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.
-
The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for peptide sequencing and protein identification.
-
For TMT-labeled samples, a further fragmentation step (MS3) is used to quantify the reporter ions, providing relative protein abundance across all conditions.
-
-
Data Analysis:
-
Use a software suite (e.g., Proteome Discoverer, MaxQuant) to search the raw MS data against a human proteome database.
-
Identify and quantify thousands of proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly changed abundance in the active PROTAC group compared to both the vehicle and negative control groups.
-
Proteins that are significantly downregulated only in the presence of the active PROTAC are potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding (target engagement) of the PROTAC to its intended protein of interest within intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the PROTAC at the desired concentration. Include a vehicle control.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, folded protein) from the precipitated, denatured protein by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or another specific protein detection method.
-
-
Data Interpretation:
-
Binding of the PROTAC to its target protein will stabilize it against thermal denaturation.
-
This will result in a "shift" of the melting curve to higher temperatures for the PROTAC-treated sample compared to the vehicle control, confirming target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 16. benchchem.com [benchchem.com]
PROTAC Technical Support Center: Optimizing PEG1 Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to refining Proteolysis Targeting Chimera (PROTAC) design by modifying the PEG1 linker. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG1 linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] The linker is critical for bringing the target protein and the E3 ligase into close enough proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][][4] PEG (polyethylene glycol) linkers are frequently used due to their hydrophilicity, flexibility, and synthetic accessibility.[1][2][5] The PEG1 linker, specifically, introduces a short, flexible, and hydrophilic spacer.
Q2: How does the length of a PEG linker, such as PEG1, impact PROTAC activity?
Linker length is a critical parameter in PROTAC design.[2][6] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
-
Too short: A linker that is too short may lead to steric hindrance or clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2][6][8] This can result in low or no degradation of the target protein.
-
Too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[2][6] This can also lead to an increased "hook effect," where the formation of non-productive binary complexes is favored at high PROTAC concentrations.[2][8]
The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.[7][9]
Q3: How does the flexibility and hydrophilicity of a PEG1 linker affect PROTAC efficiency?
The flexibility of PEG linkers can be advantageous, allowing the PROTAC to adopt multiple conformations to find an energetically favorable one for ternary complex formation.[2] This adaptability is crucial for accommodating the surfaces of the two proteins.[2]
The hydrophilicity imparted by the PEG linker can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically large and lipophilic nature of PROTACs.[1][4] However, a delicate balance is required, as excessive hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, thereby reducing cell permeability.[1][2] The flexible nature of PEG linkers can counteract this to some extent by allowing the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, making it more amenable to crossing the cell membrane.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with PROTACs containing a PEG1 linker.
Issue 1: My PROTAC with a PEG1 linker shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.
-
Possible Cause 1: Incorrect Linker Length or Rigidity.
-
Explanation: The PEG1 linker may be too short, causing steric hindrance that prevents the formation of a productive ternary complex.[8] Even if a ternary complex forms, the orientation of the target protein's lysine residues may not be suitable for ubiquitination.[8]
-
Troubleshooting Steps:
-
Synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) to assess the impact of linker length on degradation efficiency.[9][]
-
Consider incorporating a more rigid linker element to restrict conformational flexibility and potentially favor a more productive ternary complex geometry.[]
-
-
-
Possible Cause 2: Poor Cell Permeability.
-
Explanation: While PEG linkers can aid solubility, the overall properties of the PROTAC might still limit its ability to cross the cell membrane and reach its intracellular target in sufficient concentrations.[8]
-
Troubleshooting Steps:
-
-
Possible Cause 3: Inefficient Ternary Complex Formation.
-
Explanation: The flexibility of the PEG1 linker may not be optimal for the specific protein-protein interactions required for your system.[2]
-
Troubleshooting Steps:
-
Directly evaluate ternary complex formation in live cells using assays like NanoBRET or SPR (Surface Plasmon Resonance).[2] This will help determine if the issue lies in the formation of the complex itself.
-
-
Issue 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
-
Explanation: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex, thus reducing degradation efficiency.[2][8] The properties of the linker can influence the severity of this effect.[2]
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[8] Modifying the linker length or composition can influence cooperativity.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the concentrations at which the hook effect is observed.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | PEG1 | ~850 | 3.5 | 180 |
| PROTAC B | PEG2 | ~894 | 3.3 | 189 |
| PROTAC C | PEG3 | ~938 | 3.1 | 198 |
| PROTAC D | PEG4 | ~982 | 2.9 | 207 |
Data is illustrative and compiled from general knowledge in the field. cLogP (calculated octanol-water partition coefficient) and TPSA (topological polar surface area) are key indicators of a molecule's potential permeability and solubility.
Table 2: Biological Activity of PROTACs with Varying PEG Linker Lengths
| PROTAC | Target Protein | E3 Ligase | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | BRD4 | CRBN | 0 PEG units | >5000 | <10 |
| PROTAC 2 | BRD4 | CRBN | 1 PEG unit | 2500 | 30 |
| PROTAC 3 | BRD4 | CRBN | 2 PEG units | 800 | 65 |
| PROTAC 4 | BRD4 | CRBN | 4 PEG units | <0.5 | >90 |
| PROTAC 5 | BRD4 | VHL | 1 PEG unit | 500 | 80 |
| PROTAC 6 | BRD4 | VHL | 2 PEG units | 1500 | 60 |
| PROTAC 7 | BRD4 | VHL | 4 PEG units | >5000 | <20 |
This table presents illustrative data compiled from various sources in the literature.[9] DC₅₀ and Dₘₐₓ values are cell-line dependent and highlight that the optimal linker length can vary significantly depending on the E3 ligase used.[9]
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This protocol provides a general workflow for quantifying the degradation of a target protein in response to PROTAC treatment.[12]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.[2][12]
-
2. NanoBRET™ Ternary Complex Formation Assay
This protocol provides a general workflow for measuring the formation of a ternary complex in live cells using NanoBRET™ technology.[2]
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Add the Nano-Glo® Vivazine Substrate to the cells.
-
Treat the cells with various concentrations of the PROTAC.
-
-
Data Acquisition:
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals at appropriate wavelengths using a plate reader equipped for BRET measurements.[2]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.[2]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Hydroxy-PEG1-C2-methyl ester versus Longer PEG Linkers in Targeted Protein Degradation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the efficacy and pharmacokinetic profile of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides an objective comparison of the short-chain linker, Hydroxy-PEG1-C2-methyl ester, with its longer PEG counterparts, supported by experimental data to inform rational drug design.
The Role of PEG Linker Length in Drug Efficacy
The length of a PEG linker is not merely a spacer; it profoundly influences the therapeutic agent's properties. In PROTACs, the linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[2][3] An optimal linker length facilitates efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may introduce steric hindrance, while an excessively long one can lead to inefficient ternary complex formation.[2]
In the context of ADCs, the PEG linker's length impacts solubility, stability, and pharmacokinetic properties. Longer PEG chains can enhance the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[4] However, this can sometimes be accompanied by a decrease in in vitro potency.[4]
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of therapeutics with different PEG linker lengths. It is important to note that this data is compiled from studies on different molecules and experimental systems, and direct comparisons should be made with caution.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase Ligand | Linker Length (Number of atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | ~16 | 2.5 | >95 | [2] |
| ERα | VHL | ~20 | 1.2 | >95 | [2] |
| ERα | VHL | ~24 | 0.9 | >95 | [2] |
| TBK1 | VHL | <12 | No Activity | N/A | [5] |
| TBK1 | VHL | 12-29 | Active | Not Specified | [5] |
| CDK9 | Thalidomide | 17 | 10 | ~90 | [2] |
| CDK9 | Thalidomide | 21 | 3 | ~96 | [5] |
| CDK9 | Thalidomide | 25 | 8 | ~95 | [5] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
The data for ERα-targeting PROTACs suggests that for this specific target and E3 ligase combination, increasing the linker length from approximately 16 to 24 atoms resulted in improved degradation potency (lower DC50).[2] Similarly, for CDK9-targeting PROTACs, a 21-atom linker was found to be optimal.[5] For TBK1, a minimum linker length of 12 atoms was required to observe degradation.[5]
Table 2: Influence of PEG Linker Length on ADC Properties
| Linker Type | Antibody-Payload | Key Finding | Reference |
| Short-Chain PEG (e.g., PEG1-PEG4) | Trastuzumab-MMAE | May offer a balance between improved solubility and retained in vitro potency. | [6] |
| Longer-Chain PEG (e.g., PEG8, PEG12, PEG24) | Trastuzumab-DM1 | Increased plasma half-life with increasing PEG length. May be accompanied by a decrease in in vitro cytotoxicity. | [4] |
| Non-PEGylated (mc-VC-PABC) | Brentuximab-MMAE | High in vitro potency (IC50 = 16 pM). | [6] |
The trend observed in ADCs indicates that while longer PEG linkers generally improve pharmacokinetic profiles, this can come at the cost of reduced immediate cell-killing ability in vitro.[4] The choice of linker length therefore represents a critical optimization step to balance these competing factors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are generalized protocols for key experiments in the assessment of PROTACs and ADCs.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.[5]
1. Cell Culture and Treatment:
- Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
- Incubate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
MTT Assay for ADC-Mediated Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][7]
1. Cell Seeding:
- Seed target cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. ADC Treatment:
- Treat the cells with a serial dilution of the ADC and appropriate controls (e.g., unconjugated antibody, free payload).
- Incubate for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Mechanism of Action
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental workflows involved in the action of these targeted therapies.
This diagram illustrates the catalytic cycle of a PROTAC, from the formation of the ternary complex to the eventual degradation of the target protein by the proteasome.
This workflow outlines the key steps involved in the in vitro evaluation of PROTACs and ADCs, from cell culture to data analysis.
Conclusion
The choice between a short linker like this compound and longer PEG linkers is highly dependent on the specific application and the molecular context. While shorter linkers may be advantageous in scenarios where a more rigid and defined spatial orientation is required, such as in certain PROTACs, longer linkers often provide benefits in terms of solubility and pharmacokinetic properties, which are crucial for in vivo applications. The experimental data suggests that there is no universally optimal linker length; instead, it is a parameter that must be empirically determined and optimized for each new therapeutic agent. The protocols and workflows provided in this guide offer a framework for the systematic evaluation of different PEG linkers to identify the most effective design for a given drug development program.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
A Comparative Guide to Analytical Methods for Characterizing Hydroxy-PEG1-C2-methyl ester PROTACs
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the robust characterization of Proteolysis Targeting Chimeras (PROTACs) is a critical step. This guide provides a comparative overview of analytical methods applicable to the characterization of PROTACs featuring a Hydroxy-PEG1-C2-methyl ester linker. We will delve into techniques for structural verification, purity assessment, and the critical evaluation of the PROTAC's mechanism of action: the formation of a stable ternary complex.
Structural and Purity Characterization
Ensuring the structural integrity and purity of a synthesized PROTAC is the foundational step before proceeding with biological assays. Several analytical techniques are indispensable for this purpose.
| Analytical Method | Information Provided | Key Strengths | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern for structural elucidation, impurity identification. | High sensitivity, provides exact mass, compatible with liquid chromatography for complex mixture analysis. | Can be challenging for large, fragile molecules like PROTACs which may exhibit in-source fragmentation.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (¹H, ¹³C), confirmation of covalent linkages, stereochemistry, and identification of impurities. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, can be complex for large molecules, requires higher sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. | High resolution, quantitative, well-established technique. | Peak splitting can occur due to the presence of multiple chiral centers in PROTACs.[1] |
Experimental Protocol: LC-MS/MS for PROTAC Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of PROTACs. Here is a general protocol that can be adapted for a this compound PROTAC.
Objective: To confirm the molecular weight and assess the purity of the PROTAC.
Materials:
-
PROTAC sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A suitable C18 reverse-phase HPLC column
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Dilute further with the initial mobile phase composition to an appropriate concentration for injection (e.g., 1-10 µg/mL).
-
LC Separation:
-
Set the column temperature (e.g., 40 °C).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Apply a linear gradient of Mobile Phase B to elute the PROTAC and any impurities. The gradient will need to be optimized based on the PROTAC's properties.
-
Monitor the elution profile using a UV detector.
-
-
MS/MS Analysis:
-
The eluent from the LC is directed to the mass spectrometer.
-
Optimize MS parameters to minimize in-source fragmentation, which can be a challenge for PROTACs due to their labile linkers.[1][2] This may involve using a lower ionization energy and ion source temperature.[1][2]
-
Acquire full scan MS data to determine the parent ion mass.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
-
Data Analysis:
-
Process the data to identify the peak corresponding to the PROTAC.
-
Confirm that the measured mass of the parent ion matches the theoretical mass of the this compound PROTAC.
-
Analyze the fragmentation pattern to ensure it is consistent with the expected structure.
-
Integrate the peak areas from the UV chromatogram to determine the purity of the sample.
-
Biophysical Characterization of Ternary Complex Formation
The cornerstone of a PROTAC's function is its ability to induce and stabilize a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. Several biophysical techniques can be employed to study these interactions.[3][4]
| Analytical Method | Information Provided | Key Strengths | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary and ternary complex formation.[3][5][6] | Provides a complete thermodynamic profile of the interaction in solution.[6] | Requires large amounts of pure protein, can be sensitive to buffer conditions.[3] |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (kon) and dissociation (koff) rates for binary and ternary interactions.[3][5] | High sensitivity, real-time monitoring of binding events, requires smaller amounts of protein than ITC.[3] | One binding partner needs to be immobilized on a sensor chip, which may affect its activity. |
| Biolayer Interferometry (BLI) | Similar to SPR, provides binding affinity (KD) and kinetic parameters.[3][5] | High throughput, tolerant of a wider range of sample types. | Generally less sensitive than SPR.[3] |
| Förster Resonance Energy Transfer (FRET) | Measures the proximity of two molecules (POI and E3 ligase) upon PROTAC-induced complex formation. | Can be used in cell-based assays, provides spatial information. | Requires labeling of the interacting partners with fluorescent probes. |
| NanoBRET™ | A proximity-based assay that measures the engagement of a PROTAC with its target protein and the formation of the ternary complex in living cells.[7][8] | Real-time analysis in a physiological context.[8] | Requires genetic modification of the target protein or E3 ligase. |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a sensitive technique to characterize the kinetics of PROTAC-induced ternary complex formation.[3]
Objective: To determine the binding affinity and kinetics of the ternary complex formed by the this compound PROTAC, the target protein (POI), and the E3 ligase.
Materials:
-
Purified POI and E3 ligase complex.
-
This compound PROTAC.
-
SPR instrument and sensor chip (e.g., a streptavidin-coated chip if using a biotinylated protein).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling or capture of a biotinylated protein on a streptavidin surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity and kinetics.
-
Similarly, inject a series of concentrations of the POI over the immobilized E3 ligase surface to check for any direct interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for the ternary complex) to determine the KD, kon, and koff values.
-
Cellular and Functional Characterization
Ultimately, the efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.
| Analytical Method | Information Provided | Key Strengths | Key Limitations |
| Western Blotting | Quantification of target protein degradation. | Widely accessible, directly measures protein levels. | Semi-quantitative, lower throughput. |
| In-Cell Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of the PROTAC to its target and the formation of the ternary complex within living cells.[7][8] | Provides data in a physiological environment, real-time measurements.[8] | Requires specialized reagents and instrumentation. |
| Co-immunoprecipitation (Co-IP) | Confirms the formation of the ternary complex in a cellular lysate. | Demonstrates the interaction of the endogenous proteins. | Can be prone to false positives/negatives. |
| Ubiquitination Assays | Detects the ubiquitination of the target protein, a key step in the degradation process. | Provides mechanistic insight into the PROTAC's mode of action. | Can be technically challenging. |
| Cell Viability/Proliferation Assays | Assesses the downstream biological effect of target protein degradation. | Measures the functional consequence of PROTAC activity. | Indirect measure of target degradation. |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can help to visualize the complex processes involved in PROTAC characterization.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Guiding PROTAC Development: A Comparative Analysis of Ternary Complex Validation by SPR
For researchers, scientists, and drug development professionals, the robust validation of ternary complex formation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Surface Plasmon Resonance (SPR) has emerged as a powerful technique for characterizing these interactions in real-time. This guide provides a comparative analysis of SPR for the validation of ternary complex formation, using PEG1-linker based PROTACs as an example, and presents supporting experimental data and protocols.
The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent degradation of the target protein.[2] The stability and kinetics of this ternary complex are crucial determinants of a PROTAC's efficacy and selectivity.[2][3]
Surface Plasmon Resonance: A Gold Standard for Ternary Complex Characterization
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time measurement of biomolecular interactions.[2] It provides quantitative data on binding affinity (K D), association rates (k a), and dissociation rates (k d) for both binary (PROTAC-POI or PROTAC-E3 ligase) and ternary complexes.[2][4] This detailed kinetic information is invaluable for optimizing PROTAC design.[4]
A key parameter derived from SPR data is the cooperativity factor (α), which quantifies the influence of the second protein on the binding of the first. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = K D(binary) / K D(ternary) ).[1] A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored and more stable than the individual binary interactions.[1]
Quantitative Analysis of a PEG-linker PROTAC: The Case of MZ1
To illustrate the application of SPR in PROTAC development, we will use the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example of a PROTAC with a short polyethylene glycol (PEG) linker. MZ1 connects a JQ1 derivative (a BET inhibitor) to a ligand for the von Hippel-Lindau (VHL) E3 ligase via a 3-unit PEG linker.[5]
The following table summarizes the SPR-derived binding data for MZ1 with the second bromodomain of BRD4 (BRD4-BD2) and the VHL E3 ligase.
| Interaction | Analyte | Ligand | K D (nM) | k a (1/Ms) | k d (1/s) | Cooperativity (α) | Half-life (t 1/2) (s) |
| Binary | MZ1 | VHL | 66 | 1.2 x 10^5 | 7.9 x 10^-3 | - | - |
| Binary | MZ1 | BRD4-BD2 | 15 | - | - | - | - |
| Ternary | MZ1 + BRD4-BD2 | VHL | 3.7 | 1.9 x 10^5 | 7.1 x 10^-4 | 17.8 | 976 |
Note: Data is compiled from multiple sources and may vary slightly between studies. The half-life is calculated as ln(2)/k d.
The data clearly demonstrates the positive cooperativity of the ternary complex formation, with an α value of 17.8. This indicates that the binding of MZ1 to VHL is significantly enhanced in the presence of BRD4-BD2, leading to a highly stable ternary complex with a long half-life. This stability is a key factor in the efficient degradation of BRD4 by MZ1.
Experimental Protocol: SPR Validation of Ternary Complex Formation
This protocol outlines a typical SPR experiment for validating the formation of a PROTAC-mediated ternary complex.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization reagents (e.g., EDC/NHS, streptavidin)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant E3 ligase (e.g., VHL complex)
-
Recombinant target protein (e.g., BRD4-BD2)
-
PROTAC of interest (e.g., MZ1)
-
DMSO for PROTAC stock solution
2. Experimental Workflow:
Figure 1: A generalized workflow for an SPR-based PROTAC ternary complex validation experiment.
3. Detailed Method:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the E3 ligase (e.g., VHL complex) onto the activated surface to a desired response unit (RU) level.
-
Deactivate any remaining active esters on the surface.
-
-
Binary Interaction Analysis:
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the K D, k a, and k d for the binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgrams to a suitable binding model to determine the K D, k a, and k d for the ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by dividing the K D of the binary interaction (PROTAC with E3 ligase) by the K D of the ternary complex formation.
-
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway.
Figure 2: The signaling pathway of PROTAC-mediated protein degradation, highlighting ternary complex formation.
Comparison with Alternative Methods
While SPR is a powerful tool, other biophysical techniques can also be employed to validate ternary complex formation.
| Technique | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Real-time, label-free, provides kinetic data (k a, k d), high sensitivity.[2] | Surface immobilization can potentially affect protein conformation, requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Provides thermodynamic data (ΔH, ΔS), solution-based, no immobilization. | Low throughput, requires large amounts of protein, does not provide kinetic information.[4] |
| Fluorescence Resonance Energy Transfer (FRET) | Homogeneous assay, can be adapted for high-throughput screening. | Requires labeling of proteins, potential for artifacts from labels. |
| NanoBRET™ | Live-cell compatible, provides cellular context to ternary complex formation.[6] | Requires genetic modification of cells, indirect measurement of binding. |
| Mass Photometry | Label-free, solution-based, provides information on complex stoichiometry.[] | Does not provide kinetic or affinity data. |
Conclusion
The validation of ternary complex formation is a cornerstone of successful PROTAC development. Surface Plasmon Resonance provides a robust and quantitative method for characterizing the kinetics and stability of these crucial interactions. The data obtained from SPR, particularly the cooperativity factor, offers invaluable insights that can guide the rational design and optimization of potent and selective protein degraders. While alternative techniques offer complementary information, SPR remains a central and indispensable tool for researchers in the field of targeted protein degradation.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Confirming PROTAC Identity: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, confirming the identity and purity of a Proteolysis Targeting Chimera (PROTAC) is a critical first step in the development pipeline. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative analytical methods for PROTAC characterization, supported by experimental data and detailed protocols.
PROTACs are complex heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[1] Their tripartite structure, consisting of a target-binding warhead, an E3 ligase binder, and a linker, necessitates rigorous analytical characterization to ensure structural integrity and purity, which are crucial for reliable biological activity and downstream applications. Mass spectrometry has emerged as a cornerstone technology for this purpose, offering unparalleled sensitivity and specificity. This guide will delve into the nuances of different mass spectrometry techniques and compare them with other valuable analytical tools.
Quantitative Comparison of Analytical Techniques for PROTAC Identity Confirmation
The choice of analytical technique for PROTAC characterization depends on a variety of factors, including the specific information required, desired throughput, and available instrumentation. The following table provides a quantitative comparison of commonly used methods.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) | Native Mass Spectrometry (Native MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Accurate mass determination (confirms elemental composition) | Structural elucidation and fragmentation pattern | Intact mass of non-covalent complexes (e.g., ternary complex) | Atomic-level structural information and purity |
| Sensitivity | High (pg to ng range)[2] | Very High (pg to fg range)[2] | Moderate (µM range)[3] | Low (mg range) |
| Throughput | High (minutes per sample)[4] | High (minutes per sample)[4] | Moderate to High[3] | Low (hours per sample) |
| Sample Consumption | Low (µL)[3] | Low (µL)[2] | Low (µL)[3] | High (mg) |
| Qualitative/Quantitative | Both | Both | Primarily Qualitative/Semi-quantitative[5] | Both |
| Key Advantage | Unambiguous molecular formula confirmation. | Confirms connectivity and linker integrity.[6] | Directly observes the biologically relevant ternary complex.[7] | Gold standard for unambiguous structure determination.[6] |
| Limitations | Does not provide detailed structural connectivity. | Can be complex to interpret for novel structures. | May not be suitable for all PROTACs; requires careful method development. | Low throughput and requires significant sample quantity. |
In-Depth Look at Mass Spectrometry Techniques
Mass spectrometry offers a suite of tools for the comprehensive analysis of PROTACs, from confirming the mass of the intact molecule to elucidating its structure and even observing its interaction with target proteins and E3 ligases.
High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
HRMS provides a highly accurate mass measurement of the PROTAC molecule, which can be used to confirm its elemental composition. This is a fundamental quality control step to verify that the correct molecule has been synthesized.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
MS/MS is a powerful technique for confirming the structure of a PROTAC. The molecule is first ionized and isolated, then fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides a fingerprint of the molecule's structure, confirming the identity of the warhead, linker, and E3 ligase binder, as well as their connectivity.[6]
Native Mass Spectrometry for Ternary Complex Analysis
A unique advantage of mass spectrometry is the ability to perform native MS, where the PROTAC and its binding partners (target protein and E3 ligase) are analyzed under non-denaturing conditions. This allows for the direct observation of the non-covalent ternary complex, providing invaluable information about the PROTAC's mechanism of action.[7] While primarily a qualitative technique, it can offer semi-quantitative insights into complex formation.[5]
Alternative and Complementary Analytical Methods
While mass spectrometry is a powerful tool, a multi-pronged analytical approach often provides the most comprehensive characterization of a PROTAC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the unambiguous structural determination of organic molecules.[6] It provides detailed information about the atomic connectivity and stereochemistry of the PROTAC. However, its lower sensitivity and throughput make it less suitable for routine screening compared to mass spectrometry.
Bioluminescence Resonance Energy Transfer (BRET) Assays
NanoBRET™ is a live-cell proximity-based assay that can be used to measure the formation of the ternary complex. This technique offers the advantage of providing data from a physiologically relevant environment and is amenable to high-throughput screening.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
SPR and ITC are biophysical techniques that can provide quantitative data on the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase. While not providing direct structural information, this data is crucial for understanding the thermodynamics of ternary complex formation.[7]
Experimental Protocols
Protocol 1: Intact Mass Analysis of a PROTAC using LC-HRMS
1. Sample Preparation:
-
Dissolve the purified PROTAC in a suitable organic solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
2. LC-HRMS System:
-
LC System: A UHPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: 100-2000 m/z.
-
Resolution: >60,000.
-
Data Analysis: Deconvolute the resulting spectrum to obtain the zero-charge mass of the PROTAC. Compare the measured mass to the theoretical exact mass.
Protocol 2: Quantification of a PROTAC in Rat Plasma by LC-MS/MS
1. Sample Preparation:
-
Spike 100 µL of rat plasma with the PROTAC to create calibration standards and quality control samples.[4]
-
Add 600 µL of a 1:1 (v/v) acetonitrile/methanol solution containing an appropriate internal standard to precipitate proteins.[4]
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 12 minutes.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4]
-
Reconstitute the residue in 200 µL of 1:1 (v/v) methanol/acetonitrile.[4]
2. LC-MS/MS System:
-
LC System: A UHPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the PROTAC from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for the PROTAC and internal standard.
-
Data Analysis: Construct a calibration curve and determine the concentration of the PROTAC in the plasma samples. A lower limit of quantitation (LLOQ) in the low pg/mL range can be achieved with this method.[2]
Visualizing the Workflow
Caption: Experimental workflow for PROTAC identity confirmation.
Signaling Pathway of PROTAC Action
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Protein Degradation: A Comparative Guide to PROTACs with PEG1 versus PEG3 Linkers
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective elimination of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them.[1] The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing its solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[2][]
Among the most utilized linker motifs are polyethylene glycol (PEG) chains, favored for their hydrophilicity and tunable length.[4][5] This guide provides a comparative analysis of PROTACs employing short PEG linkers, specifically focusing on PEG1 versus PEG3, to assist researchers, scientists, and drug development professionals in the rational design of potent protein degraders. We will delve into supporting experimental data, detailed methodologies for key assays, and visual diagrams of critical pathways and workflows.
The Impact of Linker Length: PEG1 vs. PEG3
The length of the PEG linker is a pivotal parameter that dictates the formation and stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6][7]
-
PEG1 Linker: A shorter linker, providing a more constrained connection between the two ligands. This can be advantageous if the binding domains on the target protein and E3 ligase are in close proximity, potentially leading to a highly stable, pre-organized ternary complex. However, a linker that is too short may introduce steric hindrance, preventing the complex from forming altogether.[2][8]
-
PEG3 Linker: A longer, more flexible linker. This added length and flexibility can be beneficial for accommodating complex protein surfaces and may be necessary when the respective binding sites are further apart.[8][9] However, an excessively long or flexible linker can lead to a less stable ternary complex due to a higher entropic penalty upon binding, or it may result in non-productive binding modes where ubiquitination is inefficient.[8][10]
Ultimately, the optimal linker length is target-dependent and must be determined empirically.[1][11] A systematic evaluation of different linker lengths is a cornerstone of developing a potent PROTAC.[2]
Data Presentation: Comparative Efficacy
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The following tables summarize representative data illustrating how linker length can impact the physicochemical and biological properties of PROTACs. It is important to note that direct head-to-head comparisons of PEG1 and PEG3 linkers within the same PROTAC system are not always available in the literature; the data presented here is a compilation from various studies to illustrate general trends.[9]
Table 1: Physicochemical Properties of Representative PEG Linkers
| Linker Moiety | Chemical Structure | Approximate Length (Å) | Key Attributes |
|---|---|---|---|
| PEG1 | -O(CH₂)₂- | ~3.5 | More rigid, suitable for proximal binding sites. |
| PEG3 | -O(CH₂)₂O(CH₂)₂O(CH₂)₂- | ~10.5 | Increased flexibility and hydrophilicity.[9] |
Data is illustrative and compiled from general chemical principles.
Table 2: Illustrative Biological Activity of PROTACs with Varying Linker Lengths
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|
| Estrogen Receptor α (ERα) | 12-atom chain | >1000 | <10 | MCF-7 | [12] |
| Estrogen Receptor α (ERα) | 16-atom chain | 8 | >95 | MCF-7 | [11][12] |
| TANK-binding kinase 1 (TBK1) | 7-atom chain | No degradation | N/A | - | |
| TANK-binding kinase 1 (TBK1) | 21-atom chain | 3 | 96 | - | |
| Bromodomain-containing protein 4 (BRD4) | Short PEG Linker | Impaired Binding | N/A | - |
| Bromodomain-containing protein 4 (BRD4) | ≥ 4 PEG Units | Potent Degradation | >90 | HeLa | |
This data is compiled from multiple sources in the literature to demonstrate the principle of linker length optimization.[2][12] DC50 and Dmax values are target and cell-line dependent.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of PROTACs, visual diagrams are essential. The following diagrams, created using Graphviz, illustrate the PROTAC-mediated degradation pathway and a standard experimental workflow.
Experimental Protocols
Detailed and reproducible protocols are crucial for comparing the efficacy of different PROTACs. Below are methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.[13]
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[13]
-
Treat cells with a serial dilution of the PROTAC (e.g., PEG1-linked vs. PEG3-linked) or a vehicle control (e.g., DMSO).[13]
-
Incubate for a predetermined time (e.g., 16-24 hours) at 37°C.[13]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[13]
-
Centrifuge to pellet cell debris and collect the supernatant.[13]
-
Determine the protein concentration of each lysate using a BCA protein assay.[13]
c. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.[13]
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.[13]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the chemiluminescent signal using an imaging system and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[14]
Cellular Permeability Assays
Assessing a PROTAC's ability to cross the cell membrane is critical, as poor permeability can limit efficacy.[15]
a. Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay models passive diffusion and is useful for early-stage screening.[15]
-
A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor compartment.
-
The PROTAC compound is added to the donor wells.
-
The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor compartment.
-
The concentration of the compound in both compartments is measured (e.g., by LC-MS/MS) to calculate the permeability coefficient (Papp).[15]
b. Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive assessment of permeability by using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[15][16]
-
Caco-2 cells are seeded on a multi-well permeable support system and cultured until they form a differentiated, confluent monolayer with tight junctions.
-
The PROTAC is added to the apical (A) side, and its transport to the basolateral (B) side is measured over time (for A-to-B permeability).
-
Conversely, the compound is added to the basolateral side, and transport to the apical side is measured (for B-to-A permeability) to assess active efflux.[17]
-
Samples are collected from the receiving compartment at various time points and analyzed by LC-MS/MS to determine the Papp value.[17]
Target Ubiquitination Assay
This assay confirms that the PROTAC is functioning as intended by inducing the ubiquitination of the target protein.[18]
-
Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the target protein from the cell lysate using a specific primary antibody.
-
Elute the immunoprecipitated protein and analyze it via Western blot using an antibody that recognizes ubiquitin.[18]
-
An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates successful PROTAC-mediated ubiquitination of the target protein.
Conclusion
The choice between a PEG1 and a PEG3 linker, or any linker variant, is a critical decision in PROTAC design that significantly impacts therapeutic potential.[] While shorter linkers like PEG1 may be optimal for targets requiring a constrained geometry, longer linkers like PEG3 offer greater flexibility that can be essential for forming a productive ternary complex with other targets.[8][9] The provided data and protocols highlight that a systematic approach to linker optimization is paramount. By employing quantitative cellular and biophysical assays, researchers can effectively dissect the structure-activity relationship of the linker, paving the way for the development of highly potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
A Researcher's Guide to Biophysical Assays for Measuring PROTAC Binding Affinity
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a comprehensive comparison of key biophysical assays used to quantify the interactions between a PROTAC, its target protein, and an E3 ligase. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the selection of the most appropriate assay for your research needs.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The formation of a stable ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase is the critical initiating event in this process.[1] Therefore, accurate measurement of the binding affinities within this ternary complex is essential for the development of effective and potent PROTACs. Several biophysical techniques are available to characterize these interactions, each with its own set of advantages and limitations.[2]
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The primary function of a PROTAC is to bring the target protein and the E3 ligase into close proximity, thereby facilitating the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][4]
Comparison of Key Biophysical Assays
The selection of an appropriate biophysical assay depends on various factors, including the specific research question, the availability of reagents and instrumentation, and the desired throughput. The following table provides a comparative overview of the most commonly used techniques for measuring PROTAC binding affinity.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | Fluorescence Polarization (FP) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index upon binding to a sensor surface.[5] | Measures heat changes upon molecular interaction in solution.[6] | Change in interference pattern of light reflected from a biosensor tip. | Change in the polarization of fluorescent light upon binding.[6] | Measures the movement of molecules in a temperature gradient.[7] |
| Data Obtained | Kinetics (k_on, k_off), Affinity (K_D), Cooperativity (α).[4][8] | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α).[6] | Kinetics (k_on, k_off), Affinity (K_D). | Affinity (K_D), Cooperativity (α).[6] | Affinity (K_D).[7] |
| Labeling Requirement | Label-free.[4] | Label-free.[6] | Label-free. | Requires a fluorescent label on one binding partner.[6] | Requires a fluorescent label on one binding partner.[9] |
| Throughput | Medium to High.[4] | Low.[5] | High. | High.[6] | Medium to High. |
| Sample Consumption | Low to Medium. | High.[5] | Low. | Low. | Very Low.[9] |
| Key Advantages | Real-time kinetic data, high sensitivity, label-free.[4][8] | Provides a complete thermodynamic profile of the interaction, gold standard for affinity.[6] | High throughput, compatible with crude samples, real-time data. | Homogeneous assay, high throughput, low sample consumption.[6] | Low sample consumption, fast measurements, tolerant to complex buffers.[9] |
| Key Disadvantages | Immobilization of one binding partner required, potential for mass transport limitations.[10] | Low throughput, high sample consumption, sensitive to buffer mismatches.[5] | Lower sensitivity than SPR, immobilization required. | Requires fluorescent labeling which can alter binding, potential for assay interference.[6] | Requires fluorescent labeling, potential for artifacts from aggregation or sticking.[9] |
Quantitative Data Comparison for Model PROTAC Systems
To provide a practical perspective, the following tables summarize experimentally determined binding affinities and cooperativity factors for two well-characterized PROTACs: MZ1 (targeting BRD4 and the VHL E3 ligase) and dBET1 (targeting BRD4 and the CRBN E3 ligase).
Table 1: Binding Affinities and Cooperativity of MZ1
| Assay | Interaction | K_D (nM) | Cooperativity (α) | Reference |
| SPR | MZ1 : VHL | 29 | [11] | |
| MZ1 : BRD4_BD2 | 1 | [11] | ||
| VHL : MZ1:BRD4_BD2 | 1 | 22 | [5] | |
| ITC | MZ1 : VHL | 66 | [11] | |
| MZ1 : BRD4_BD2 | 4 | [11] | ||
| VHL : MZ1:BRD4_BD2 | 3.7 | 15 | [5] | |
| BLI | VHL : MZ1:BRD4_BD2 | 2.8 | N/A | [3] |
Table 2: Binding Affinities and Cooperativity of dBET1
| Assay | Interaction | IC_50 / K_D (nM) | Cooperativity (α) | Reference |
| TR-FRET | dBET1 : BRD4_BD1:CRBN | N/A | 0.6 | [1] |
| dBET1 : BRD4_BD2:CRBN | N/A | 0.2 | [1] | |
| FP | dBET1 : CRBN | 1800 | [12] | |
| dBET1 : CRBN (in presence of BRD4_BD1) | 3000 | 0.6 | [12] | |
| dBET1 : CRBN (in presence of BRD4_BD2) | 9000 | 0.2 | [12] |
Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. A value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols and visual workflows for the key biophysical assays discussed.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[5]
Experimental Protocol:
-
Immobilization: Covalently couple the E3 ligase (e.g., VHL or CRBN complex) to the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (K_D1).
-
Inject a series of concentrations of the PROTAC over an immobilized target protein surface to measure the other binary binding affinity (K_D2).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface to measure the ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic (k_on, k_off) and affinity (K_D) constants. Calculate the cooperativity factor (α = K_D_binary / K_D_ternary).[13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[6]
Experimental Protocol:
-
Sample Preparation: Dialyze the purified target protein, E3 ligase, and PROTAC into the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the sample cell containing the E3 ligase to determine the binary binding affinity (K_D1) and thermodynamics.
-
Titrate the PROTAC into the sample cell containing the target protein to determine the other binary binding affinity (K_D2).
-
-
Ternary Titration:
-
Saturate the E3 ligase with the target protein in the sample cell.
-
Titrate the PROTAC into the pre-formed binary complex to measure the thermodynamics of ternary complex formation.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to obtain K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Calculate the cooperativity factor.[1]
Bio-Layer Interferometry (BLI)
BLI is a label-free optical technique that measures biomolecular interactions in real-time.
Experimental Protocol:
-
Sensor Hydration: Hydrate the biosensor tips in the assay buffer.
-
Immobilization: Immobilize a biotinylated E3 ligase or target protein onto streptavidin-coated biosensors.
-
Baseline: Establish a stable baseline by dipping the sensors into the assay buffer.
-
Association: Move the sensors into wells containing the PROTAC (for binary) or a pre-incubated mixture of PROTAC and the other protein partner (for ternary) at various concentrations.
-
Dissociation: Transfer the sensors back to buffer-containing wells to monitor the dissociation of the complex.
-
Data Analysis: Fit the association and dissociation curves to determine kinetic and affinity constants.[3]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[6]
Experimental Protocol:
-
Probe Selection: A fluorescently labeled ligand for either the target protein or the E3 ligase is required.
-
Direct Binding Assay: Titrate the unlabeled protein into a solution of the fluorescent probe to determine the binary K_D.
-
Competitive Binding Assay (for PROTACs):
-
Prepare a solution of the fluorescent probe and its binding partner at concentrations that result in a stable polarization signal.
-
Add increasing concentrations of the PROTAC to displace the fluorescent probe.
-
-
Ternary Complex Analysis: Perform the competitive binding assay in the absence and presence of a saturating concentration of the third binding partner.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration and fit the data to determine the IC_50, which can be converted to K_i. Calculate cooperativity from the change in affinity.[6]
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[7]
Experimental Protocol:
-
Labeling: Label one of the proteins (either the target or the E3 ligase) with a fluorescent dye.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled ligand (PROTAC).
-
Incubation: Mix a constant concentration of the fluorescently labeled protein with the different concentrations of the PROTAC. For ternary complex measurements, pre-incubate the labeled protein and the PROTAC with a saturating concentration of the third partner.
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement in the MST instrument.
-
Data Analysis: Plot the change in thermophoresis as a function of the ligand concentration and fit the data to determine the K_D.[9]
Conclusion
The robust characterization of PROTAC binding affinity is a cornerstone of successful targeted protein degrader development. This guide provides a framework for selecting and implementing the most suitable biophysical assays for your specific research goals. By carefully considering the principles, advantages, and limitations of each technique, and by following standardized experimental protocols, researchers can generate high-quality, reproducible data to accelerate the discovery and optimization of novel PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. aragen.com [aragen.com]
- 5. opnme.com [opnme.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The Linker's Pivotal Role: A Head-to-Head Comparison of PROTAC Linker Compositions
A deep dive into how the chemical bridge in Proteolysis Targeting Chimeras (PROTACs) dictates their efficacy, selectivity, and therapeutic potential. This guide offers a comparative analysis of common linker types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's performance, profoundly influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[4][5]
This guide provides an objective comparison of the most common PROTAC linker compositions—Polyethylene Glycol (PEG), alkyl, and rigid linkers—supported by quantitative experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact a PROTAC's biological activity. The length, chemical nature, and rigidity of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.[1][6]
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| PEG Linkers | Repetitive ethylene glycol units | Enhances hydrophilicity and aqueous solubility.[3][7] Generally biocompatible and allows for easy modulation of length.[8] | May have reduced metabolic stability and can be more costly to synthesize compared to alkyl linkers.[3] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Synthetically accessible and chemically stable.[3] Length can be systematically varied.[9] | Tend to be hydrophobic, which can limit solubility and cellular uptake.[3] May lead to non-specific binding.[5] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[5][10] Can improve metabolic stability.[3] | May be more synthetically challenging. Reduced flexibility can sometimes hinder optimal ternary complex formation. |
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[2][11] The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.
Table 1: Comparison of Linker Compositions for BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG | 12 | H661, H838 | 8, 23 | >95 | [11] |
| ARV-825 | CRBN | PEG/Alkyl | ~23 | Burkitt's Lymphoma | <1 | >90 | [11] |
| dBET1 | CRBN | PEG | 13 | HEK293 | ~10 | >90 | [12] |
| Compound 27 | CRBN | Alkyl | 10 | MDA-MB-231 | <1000 | Significant | [13] |
| Compound 29 | CRBN | PEG | 12 | MDA-MB-231 | <1000 | Significant | [13] |
| Compound 34 | CRBN | Piperazine (Rigid) | 15 | MDA-MB-231 | <1000 | Significant | [13] |
Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions.
Table 2: Impact of Linker Length on TBK1 Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader | CRBN | Alkyl/Ether | 7 | No degradation | N/A | [9] |
| TBK1 Degrader | CRBN | Alkyl/Ether | 12 | Submicromolar | >90 | [9] |
| TBK1 Degrader | CRBN | Alkyl/Ether | 21 | 3 | 96 | [9] |
| TBK1 Degrader | CRBN | Alkyl/Ether | 29 | 292 | 76 | [9] |
Table 3: Comparison of Linker Compositions for BTK Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (PEG units) | Cell Line | DC50 (nM) | Reference |
| BTK Degrader 29 | CRBN | PEG | 2 | Ramos | 1-40 | [9] |
| BTK Degrader 29 | CRBN | PEG | ≥4 | Ramos | 1-40 | [9] |
Mandatory Visualization
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Caption: A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linker compositions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for Protein Degradation
This technique is a cornerstone for quantifying the reduction in target protein levels following PROTAC treatment.[1][2]
-
Principle: Separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
-
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[1][13] Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1][2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][2]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples.[2] Load equal amounts of protein onto an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST.[1] Incubate with a primary antibody specific to the target protein overnight at 4°C.[1][2] Wash and incubate with an HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[15] Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[15] Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[15][16]
-
HiBiT/NanoBRET Assay for Live-Cell Protein Degradation
This bioluminescent method offers a sensitive and quantitative approach for high-throughput measurement of protein degradation in real-time.[15][17]
-
Principle: Utilizes a small 11-amino-acid peptide tag (HiBiT) knocked into the endogenous locus of the target protein. The HiBiT tag combines with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.[15]
-
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the POI in a cell line stably expressing LgBiT.[15][18]
-
Assay Protocol: Seed the HiBiT-tagged cells in a white, 96-well plate.[15] Treat the cells with a serial dilution of the PROTAC or a vehicle control.[11]
-
Luminescence Measurement (Kinetic): Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the medium before or with the PROTAC.[12] Measure luminescence at regular intervals using a plate reader equipped with a live-cell incubator.[15]
-
Data Analysis: Normalize luminescence signals to the vehicle control.[15] Plot the data against the PROTAC concentration and time to determine the rate of degradation, DC50, and Dmax.[12][15]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful biophysical technique to determine the thermodynamic parameters of binding, including the cooperativity of ternary complex formation.[19][20]
-
Principle: Measures the heat released or absorbed during the binding interaction between molecules.
-
Detailed Protocol:
-
Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.
-
Binary Binding: First, determine the binding affinity (KD) of the PROTAC to the POI and the E3 ligase independently by titrating the PROTAC into a solution of each protein.[4]
-
Ternary Complex Formation: To measure the affinity within the ternary complex, saturate the PROTAC with one protein (e.g., E3 ligase) and titrate this binary complex into a solution of the second protein (e.g., POI).[4][21]
-
Data Analysis: Analyze the binding isotherms to determine the dissociation constants for both binary and ternary interactions. The ratio of these affinities provides the cooperativity factor (alpha), which indicates the stability of the ternary complex.[4]
-
Conclusion
The rational design of PROTAC linkers is a critical and multifaceted challenge in the development of effective protein degraders.[6] While flexible linkers like PEG and alkyl chains offer synthetic tractability and can enhance solubility, rigid linkers may pave the way for improved potency and pharmacokinetic properties through conformational control.[5] A systematic evaluation of a diverse range of linker compositions, lengths, and attachment points, using a combination of biophysical and cellular assays, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency and unlocking the full therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. 標的タンパク質分解 [promega.jp]
- 19. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 20. tandfonline.com [tandfonline.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PROTAC-Mediated Ubiquitination In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs facilitate the formation of a ternary complex between a target protein of interest (POI), an E3 ubiquitin ligase, and the PROTAC molecule itself.[1][2] This proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[1] Rigorous in vitro validation of this ubiquitination event is a critical step in the development and optimization of effective PROTACs.[2][3]
This guide provides a comparative overview of key in vitro methods for validating PROTAC-mediated ubiquitination, complete with experimental protocols and data presentation to aid in the selection of the most appropriate assays for your research needs.
The PROTAC Mechanism: A Step-by-Step Process
The efficacy of a PROTAC hinges on its ability to successfully orchestrate a series of molecular events. Understanding this pathway is crucial for designing and interpreting validation assays.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein.
Comparison of In Vitro Ubiquitination Assay Platforms
Several methodologies are available to quantify PROTAC-mediated ubiquitination in vitro. The choice of platform often depends on factors such as throughput requirements, sensitivity, and the specific questions being addressed.
| Assay Platform | Principle | Advantages | Disadvantages | Typical Throughput |
| ELISA-Based Assays | Enzyme-Linked Immunosorbent Assay to detect ubiquitinated protein.[][5] | High sensitivity, quantitative, well-established technology.[5] | Requires specific antibodies, multiple wash steps can be time-consuming. | High |
| AlphaLISA® | Proximity-based assay where singlet oxygen transfer from a donor to an acceptor bead generates a signal when in close proximity due to ubiquitination.[6] | Homogeneous (no-wash), highly sensitive, suitable for automation.[6] | Potential for interference from colored compounds, requires specialized reader. | High |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore on the POI and ubiquitin.[] | Homogeneous, sensitive, ratiometric detection minimizes interference.[] | Requires labeled components, potential for spectral overlap. | High |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ubiquitin upon incorporation into a larger, slower-rotating ubiquitinated protein complex.[3][5] | Homogeneous, real-time kinetics possible, relatively inexpensive.[5] | Lower sensitivity for large proteins, requires fluorescently labeled ubiquitin. | Medium to High |
| Western Blot | Immunodetection of ubiquitinated protein after separation by size.[5] | Provides information on the extent and nature of ubiquitination (mono- vs. poly-), widely accessible.[5] | Low throughput, semi-quantitative, labor-intensive. | Low |
Key Experimental Protocols
In Vitro Ternary Complex Formation Assay (AlphaLISA®)
The formation of a stable ternary complex is a prerequisite for efficient ubiquitination.[1] Proximity-based assays like AlphaLISA® are well-suited to quantify this interaction.
Caption: Workflow for an AlphaLISA-based ternary complex formation assay.
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute purified, tagged Protein of Interest (e.g., GST-tagged) and E3 ligase (e.g., FLAG-tagged) in the assay buffer.
-
Prepare a serial dilution of the PROTAC in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Plate Setup:
-
Add the POI, E3 ligase, and PROTAC solutions to the wells of a 384-well microplate.
-
Include controls such as no PROTAC, no POI, and no E3 ligase.
-
-
Incubation:
-
Seal the plate and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for ternary complex formation.
-
-
Detection:
-
Add a mixture of AlphaLISA® acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to all wells.
-
Incubate the plate in the dark for a specified time (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition:
In Vitro Ubiquitination Assay (ELISA-Based)
This assay directly measures the amount of ubiquitinated POI generated in a reconstituted enzymatic reaction.
Caption: Step-by-step workflow for an ELISA-based in vitro ubiquitination assay.
Detailed Methodology:
-
Plate Preparation:
-
Coat a high-binding microplate with a capture antibody specific for the POI.
-
Wash and block the plate to prevent non-specific binding.
-
-
Ubiquitination Reaction:
-
In a separate tube, combine the ubiquitination reaction components: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, the POI, ubiquitin, and ATP.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Capture and Detection:
-
Transfer the reaction mixtures to the coated and blocked microplate.
-
Incubate to allow the capture of the POI (both ubiquitinated and non-ubiquitinated).
-
Wash the plate to remove unbound components.
-
Add a detection antibody that specifically recognizes ubiquitin and is conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again.
-
-
Signal Generation and Measurement:
-
Add a colorimetric HRP substrate.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of ubiquitinated POI.
-
Conclusion
Validating PROTAC-mediated ubiquitination in vitro is a multi-faceted process that requires a thoughtful selection of assays.[1] By employing a combination of techniques to assess ternary complex formation and direct ubiquitination, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action. The data generated from these in vitro assays are crucial for establishing structure-activity relationships, optimizing linker length and composition, and ultimately guiding the development of potent and selective protein degraders.[2] A robust in vitro validation cascade provides a strong foundation for advancing promising PROTAC candidates into cell-based and in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Hydroxy-PEG1-C2-methyl ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. This guide provides essential safety and logistical information for the proper disposal of Hydroxy-PEG1-C2-methyl ester (CAS No. 93673-82-6), a commonly used PEG-based PROTAC linker.
While specific safety data sheets (SDS) may vary between suppliers, the precautionary principle dictates treating this compound as a chemical waste product. Standard laboratory operating procedures for non-hazardous and potentially hazardous chemical waste should be strictly followed to minimize environmental impact and ensure personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the manufacturer-specific Safety Data Sheet (SDS) for detailed handling and safety information. General best practices include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a designated, sealed container for chemical waste disposal.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. Do not dispose of this compound down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and confirmed as non-hazardous by the supplier's SDS.[1][2]
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves), in a dedicated and clearly labeled waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as directed by your institution's EHS) and the full chemical name: "this compound" and its CAS number "93673-82-6".
-
Include the date of waste accumulation.
-
-
Storage:
-
Disposal:
Disposal and Safety Summary
| Parameter | Guideline |
| Hazard Classification | Treat as chemical waste. Consult specific SDS for definitive classification. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. |
| Handling Location | Well-ventilated area or chemical fume hood. |
| Primary Disposal Method | Collection in a labeled, sealed container for chemical waste. |
| Secondary Disposal Route | Via institutional EHS or a licensed hazardous waste contractor. |
| Practices to Avoid | Do not pour down the drain. Do not mix with other waste streams unless compatibility is confirmed. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Hydroxy-PEG1-C2-methyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Hydroxy-PEG1-C2-methyl ester, a PEG-based PROTAC linker.[1][2] The following procedural guidance is designed to answer specific operational questions, from personal protective equipment (PPE) to disposal plans, fostering a culture of safety and building trust in laboratory practices.
While specific hazard data for this compound is limited, with available safety data sheets for similar polyethylene glycol (PEG) compounds indicating they are not classified as hazardous substances, it is prudent to handle this chemical with the care required for all new or uncharacterized substances.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for chemical handling.[5][6][7]
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing. | Protects eyes from accidental splashes of the chemical or solvents. |
| Hand Protection | Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[8] For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide. | Prevents skin contact with the chemical. Nitrile gloves offer good general chemical resistance. |
| Body Protection | A standard laboratory coat should be worn and kept buttoned.[8] For procedures with a higher risk of splashing, a chemical-resistant apron may be necessary. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[6][9] If aerosols may be generated or ventilation is inadequate, a NIOSH-certified respirator may be necessary. | Minimizes inhalation exposure. |
| Foot Protection | Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting.[8] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
This workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
While polyethylene glycol is generally considered biodegradable and not hazardous waste, it is crucial to adhere to local and institutional regulations for chemical waste disposal.[10]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid Material | Collect in a clearly labeled, sealed container. Dispose of as chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid waste container, separate from regular trash. |
| Liquid Waste (e.g., reaction mixtures, cleaning solvents) | Collect in a compatible, labeled waste container. Do not pour down the drain.[11] Arrange for pickup by your institution's EHS office. |
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. falseguridad.com [falseguridad.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. download.basf.com [download.basf.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
